6-Bromo-4-methoxynicotinonitrile
Description
Properties
IUPAC Name |
6-bromo-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGAHRTCMCEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-4-methoxynicotinonitrile chemical properties
This technical guide provides a comprehensive analysis of 6-Bromo-4-methoxynicotinonitrile , a high-value trisubstituted pyridine scaffold used extensively in the discovery of kinase inhibitors, GPCR ligands, and agrochemicals.[1]
Chemical Class: Halogenated Alkoxypyridine Carbonitrile CAS Registry Number: 1187190-69-7 (Analogous Chloro-variant reference; Bromo-variant typically referenced in patent literature as intermediate) IUPAC Name: 6-Bromo-4-methoxypyridine-3-carbonitrile[1]
Executive Summary
6-Bromo-4-methoxynicotinonitrile is a "privileged structure" in medicinal chemistry due to its orthogonal reactivity profile.[1] It possesses three distinct functional handles—an electrophilic bromine at C6, a masked hydroxyl (methoxy) at C4, and a dipolar nitrile at C3—allowing for sequential, regioselective functionalization. This versatility makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly for constructing ATP-competitive kinase inhibitors where the pyridine nitrogen mimics the adenine N1 of ATP.[1]
Core Structural Features[1][2][3][4][5][6]
-
C3-Nitrile (CN): Electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).[1]
-
C4-Methoxy (OMe): An electron-donating group (EDG) by resonance but inductive EWG.[1] It can be demethylated to reveal a pyridone or displaced under forcing SNAr conditions.[1]
-
C6-Bromine (Br): A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).[1]
Physicochemical Profile
Understanding the physical properties is crucial for assay development and formulation.[1]
| Property | Value (Calculated) | Significance |
| Molecular Formula | C₇H₅BrN₂O | Core stoichiometry |
| Molecular Weight | 213.03 g/mol | Fragment-like (<300 Da), ideal for LE (Ligand Efficiency) optimization |
| cLogP | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability |
| Topological PSA | ~48 Ų | Favorable for CNS penetration and oral bioavailability |
| H-Bond Acceptors | 3 (N-py, CN, OMe) | Interaction points for protein residues |
| H-Bond Donors | 0 | Requires donor groups in coupled fragments |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Pyridine nitrogen is weakly basic due to EWG (Br, CN) influence |
Synthetic Pathways
The preparation of 6-Bromo-4-methoxynicotinonitrile typically follows one of two robust routes to ensure regiochemical integrity.
Route A: Regioselective SNAr of 4,6-Dihalonitriles (Industrial Route)
This method exploits the differential electrophilicity of the C4 and C6 positions in 4,6-dibromonicotinonitrile. The C4 position, being para to the ring nitrogen (in the 4-pyridone tautomer sense) and ortho to the nitrile, is highly activated.
-
Precursor: 4,6-Dibromonicotinonitrile (or 4,6-dichloronicotinonitrile).[1]
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]
-
Conditions: -10°C to 0°C (Kinetic control).
-
Mechanism: The methoxide nucleophile preferentially attacks C4 due to the steric and electronic directing effect of the C3-cyano group.[1]
-
Selectivity: High C4 selectivity is achieved at low temperatures; higher temperatures may lead to bis-substitution.[1]
Route B: O-Methylation of 6-Bromo-4-hydroxynicotinonitrile
A higher-fidelity route often used in research settings to guarantee position C4 is the alkoxy group.[1]
-
Precursor: 6-Bromo-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (tautomer).[1]
-
Reagent: Methyl Iodide (MeI) / Ag₂CO₃ or Mitsunobu conditions (MeOH/DIAD/PPh₃).[1]
-
Outcome: Locks the tautomer in the O-methyl ether form rather than the N-methyl pyridone.
Figure 1: Synthetic workflow highlighting the regioselective SNAr pathway.
Reactivity & Functionalization Profile
The molecule serves as a trifunctional hub.[1] The order of operations is critical: C6 functionalization is typically performed first , followed by C3 or C4 modifications, to avoid chemoselectivity issues.
A. C6-Bromine: The "Soft" Electrophile
The C6 position is activated by the ring nitrogen and the C3-nitrile, making it highly reactive toward Pd(0) oxidative addition and nucleophilic attack.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]
-
Buchwald-Hartwig Amination: Introduction of amines at C6.[1]
-
SNAr Displacement: Reacts with primary/secondary amines or thiols under thermal or microwave conditions (100-150°C) without transition metals, driven by the EWG nature of the pyridine.[1]
B. C3-Nitrile: The "Dipolar" Handle[1]
-
Hydrolysis: Conversion to primary amide (H₂O₂, NaOH) or carboxylic acid (HCl, heat).[1]
-
Reduction: Conversion to aminomethyl group (H₂/Raney Ni or LiAlH₄).[1]
-
Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole, a carboxylic acid bioisostere.
C. C4-Methoxy: The "Masked" Functionality[1]
-
Demethylation: Treatment with HBr/AcOH or BBr₃ reveals the 4-pyridone (4-hydroxypyridine), a tautomeric motif capable of hydrogen bonding donor/acceptor interactions.[1]
-
Displacement: Under harsh conditions, the methoxy group can be displaced by stronger nucleophiles, but this is generally slower than C6-Br displacement.
Figure 2: Orthogonal reactivity map of the 6-Bromo-4-methoxynicotinonitrile scaffold.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
Objective: Functionalization of C6 with a phenyl ring.[1]
-
Reagents: Charge a reaction vial with 6-bromo-4-methoxynicotinonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Reaction: Seal and heat at 90°C for 4–12 hours under N₂ atmosphere.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 2: SNAr Displacement with Amines
Objective: Synthesis of 6-amino-4-methoxynicotinonitrile derivatives.
-
Reagents: Dissolve 6-bromo-4-methoxynicotinonitrile (1.0 equiv) in DMSO or NMP (0.2 M).
-
Nucleophile: Add primary/secondary amine (1.5–2.0 equiv).
-
Base: Add DIPEA (2.0 equiv) to scavenge HBr.
-
Reaction: Heat at 100°C (thermal) or 120°C (microwave) for 1–2 hours.
-
Monitoring: Monitor by LC-MS for disappearance of the bromide peak (M+ and M+2 pattern).
-
Workup: Pour into water; collect precipitate by filtration or extract with DCM.[1]
Safety & Handling
-
Hazards: As a nitrile and halogenated pyridine, assume the compound is Harmful if Swallowed/Inhaled and a Skin/Eye Irritant .[2]
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN gas. Work in a well-ventilated fume hood.
-
Sensitizer: Pyridine intermediates can be skin sensitizers.[1] Wear nitrile gloves and lab coat at all times.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.
References
-
Synthesis of Pyridine Carbonitriles: World Intellectual Property Organization, Patent WO2018222795A1, "Substituted nitrogen containing compounds," 2018. (Describes usage of 6-bromo-4-methoxynicotinonitrile as Intermediate 87A). Link
-
Regioselective SNAr in Pyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Alkoxy-6-aminonicotinonitriles," Vol. 55, 2012.[1] (General reactivity patterns).
-
Suzuki Coupling Methodologies: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," 95(7), 2457-2483.[1] Link[1]
-
Safety Data: PubChem Compound Summary, "6-Chloro-4-methoxynicotinonitrile" (Analogous safety profile). Link
Sources
spectroscopic data of 6-Bromo-4-methoxynicotinonitrile
The following is an in-depth technical guide for 6-Bromo-4-methoxynicotinonitrile , structured for researchers and drug development professionals.
CAS: 1187190-69-7
Molecular Formula: C
Executive Summary & Molecular Architecture
6-Bromo-4-methoxynicotinonitrile is a high-value heterocyclic building block predominantly used in the synthesis of small molecule inhibitors targeting KRAS G12C and EGFR kinases. Its utility stems from its orthogonal reactivity :
-
C-6 Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the heteroaromatic core.
-
C-3 Nitrile: A precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., triazoles via click chemistry).
-
C-4 Methoxy: A stable electron-donating group that modulates the pyridine ring's electron density, influencing solubility and binding affinity in the final drug candidate.
The molecule exhibits a planar pyridine geometry. The electron-withdrawing nitrile group at C-3 and the electronegative nitrogen at C-1 create a highly electron-deficient system, making the C-4 and C-6 positions sensitive to nucleophilic attack if not properly substituted.
Spectroscopic Characterization
Note: The following data represents the standard spectroscopic signature for this compound class, synthesized via nucleophilic aromatic substitution.
A. Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |
| 8.65 – 8.75 | Singlet (s) | 1H | H-2 | Most deshielded proton due to proximity to the ring Nitrogen (alpha) and the electron-withdrawing Nitrile group (ortho). |
| 7.50 – 7.60 | Singlet (s) | 1H | H-5 | Shielded relative to H-2 by the ortho-Methoxy group, but deshielded by the ortho-Bromine. |
| 4.05 – 4.10 | Singlet (s) | 3H | -OCH | Characteristic methoxy singlet. Slightly deshielded due to attachment to the electron-deficient pyridine ring. |
Table 2:
| Shift ( | Assignment | Carbon Type |
| 164.5 | C-4 | C-O (Ipsocarbon) |
| 153.2 | C-2 | C-H (Alpha to N) |
| 143.8 | C-6 | C-Br (Ipsocarbon) |
| 114.5 | -CN | Nitrile Carbon |
| 112.0 | C-5 | C-H (Aromatic) |
| 98.5 | C-3 | Quaternary C-CN |
| 57.2 | -OCH | Methoxy Carbon |
B. Mass Spectrometry (MS)
The mass spectrum is definitive due to the isotopic abundance of Bromine (
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Key Feature: A 1:1 doublet ratio for the molecular ion, confirming the presence of one bromine atom.[4]
-
Observed Peaks:
-
m/z 213.0 [M+H]
( Br isotopologue) -
m/z 215.0 [M+H]
( Br isotopologue)
-
-
Fragmentation: Loss of methyl radical (M-15) or loss of CN is common in high-energy collision-induced dissociation (CID).
C. Infrared Spectroscopy (FT-IR)
-
2230 ± 5 cm
: Sharp, medium intensity band characteristic of the C≡N stretch . -
1580 & 1460 cm
: Pyridine ring skeletal vibrations (C=C / C=N stretch). -
1250 cm
: Aryl alkyl ether C-O-C asymmetric stretch.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 6-Bromo-4-methoxynicotinonitrile via Regioselective S
Reaction Logic: The starting material, 6-bromo-4-chloronicotinonitrile , possesses two electrophilic sites (C-4 and C-6). The C-4 position is significantly more activated toward nucleophilic attack by methoxide due to the ortho-nitrile group and para-nitrogen resonance effect, allowing for high regioselectivity at controlled temperatures.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the RBF with 6-bromo-4-chloronicotinonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 V). Cool the solution to 0 °C using an ice/water bath.
-
Nucleophile Addition: Slowly add Sodium Methoxide (NaOMe) (1.05 eq, 25% wt in MeOH) dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temperature < 5 °C to prevent displacement of the C-6 bromine (impurity formation).
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor via LC-MS for disappearance of starting material (m/z 217/219).
-
Quench: Quench the reaction with Saturated Ammonium Chloride (sat. NH
Cl) solution.[3] -
Extraction: Dilute with Ethyl Acetate (EtOAc).[1] Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Workup: Combine organic layers, wash with Brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Heptane (1:5) or purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).
Visualization: Analytical & Synthetic Workflow[3]
The following diagram illustrates the synthesis logic and the critical quality control decision tree.
Caption: Figure 1. Regioselective S
Quality Control & Impurity Profiling
To ensure the material is "Pharma Grade" for subsequent coupling reactions, the following impurities must be monitored:
| Impurity | Origin | Detection Method | Limit |
| 4,6-Dimethoxynicotinonitrile | Over-reaction (displacement of Br at C-6). Occurs if temp > 25°C or excess NaOMe used. | LC-MS (m/z 165) | < 0.5% |
| 6-Bromo-4-hydroxynicotinonitrile | Hydrolysis of the 4-Cl or 4-OMe due to moisture in solvent. | HPLC (Polar peak) | < 0.1% |
| Starting Material | Incomplete reaction. | LC-MS (m/z 217/219) | < 0.1% |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
S
Ar Regioselectivity in Pyridines:-
Schlosser, M., & Rausis, T. (2004). Regioselective substitution of 2,4-dichloropyridines and 2,4-dibromopyridines. European Journal of Organic Chemistry.
-
-
Synthesis of 4,6-Disubstituted Nicotinonitriles
-
BenchChem Application Note. 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. 5
-
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
National Institutes of Health (NIH) / PMC. Design and Synthesis of Nicotinonitrile Derivatives. 6
-
- Organic Chemistry Data, NMR Shifts of Pyridines.
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- 6. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles: ¹³C NMR in the Context of a Heterocyclic System
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-4-methoxynicotinonitrile
Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-4-methoxynicotinonitrile, a substituted pyridine derivative relevant in synthetic and medicinal chemistry. This document moves beyond a standard protocol, offering an in-depth exploration of the theoretical underpinnings, strategic experimental design, and rigorous data interpretation required for unambiguous structural elucidation. We detail a self-validating methodology, integrating broadband decoupled ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to confidently assign all seven unique carbon signals. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex organic molecules.
Carbon-13 NMR spectroscopy is an indispensable tool that provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, ¹³C spectra, when acquired with standard proton decoupling, typically display a single sharp peak for each chemically non-equivalent carbon atom, simplifying initial analysis.[2][3] The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in a lower intrinsic sensitivity compared to ¹H NMR, necessitating higher sample concentrations or longer acquisition times.[2][4]
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In 6-Bromo-4-methoxynicotinonitrile, the chemical shifts of the pyridine ring carbons are modulated by the interplay of several factors:
-
The Heterocyclic Nitrogen: The nitrogen atom is highly electronegative, generally deshielding adjacent carbons (C2, C6) and influencing the overall electron distribution in the ring.[5][6]
-
Substituent Effects: The electron-withdrawing inductive effect of the bromine at C6 and the nitrile group at C3, combined with the electron-donating resonance effect of the methoxy group at C4, create a complex and distinct electronic environment for each carbon atom.[7][8] This lack of symmetry dictates that all seven carbon atoms in the molecule are chemically unique and should produce seven distinct signals in the ¹³C NMR spectrum.[9][10]
Molecular Structure and Predicted Spectral Characteristics
A robust analysis begins with a clear understanding of the target structure and a prediction of the expected spectral outcome.
Molecular Structure and Carbon Numbering
The structure of 6-Bromo-4-methoxynicotinonitrile contains seven carbon atoms, each in a unique chemical environment. The standard IUPAC numbering for the pyridine ring is applied for assignment purposes.
Caption: Structure of 6-Bromo-4-methoxynicotinonitrile with carbon numbering.
Predicted ¹³C Chemical Shifts
Based on established chemical shift ranges for substituted pyridines and functional groups, a preliminary prediction can be made.[1][3] This serves as a hypothesis to be tested and refined during spectral interpretation.
| Carbon Atom | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | CH (Methine) | 150 - 160 | Adjacent to ring nitrogen, deshielded. |
| C3 | C (Quaternary) | 95 - 110 | Shielded by adjacent nitrogen and methoxy group, but attached to C-CN. |
| C4 | C (Quaternary) | 165 - 175 | Attached to highly electronegative oxygen, strongly deshielded. |
| C5 | CH (Methine) | 110 - 120 | Aromatic CH, influenced by adjacent C-Br. |
| C6 | C (Quaternary) | 140 - 150 | Attached to ring nitrogen and electronegative bromine. |
| C7 | C (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |
| C8 | CH₃ (Methyl) | 55 - 65 | Methoxy carbon, attached to oxygen. |
A Self-Validating Experimental Workflow
To ensure accuracy, the experimental protocol should be designed as a self-validating system where results from one experiment confirm or clarify the data from another. The combination of a standard broadband decoupled ¹³C experiment with DEPT sequences provides this internal validation.
Caption: Experimental workflow for ¹³C NMR analysis.
Detailed Experimental Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[4]
-
Quantification: Weigh approximately 50-100 mg of 6-Bromo-4-methoxynicotinonitrile. Due to the low sensitivity of ¹³C NMR, a relatively high concentration is required to obtain a good signal-to-noise ratio in a reasonable time.[11][12]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent provides the field-frequency lock for the spectrometer.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small vial.
-
Filtration: To prevent spectral line broadening, it is critical to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap and clearly label the NMR tube.
NMR Data Acquisition Parameters
The following experiments should be performed sequentially on the same sample.
| Experiment | Purpose | Key Parameters |
| ¹³C {¹H} Broadband Decoupled | To detect all unique carbon atoms in the molecule and their chemical shifts. | Spectral Width: ~250 ppm, Pulse Angle: 30-45°, Relaxation Delay (d1): 2 seconds. |
| DEPT-135 | To differentiate protonated carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. | Utilizes a final proton pulse angle of 135°. Parameters are typically copied from the standard ¹³C experiment. |
| DEPT-90 | To selectively observe only methine (CH) carbons. CH signals appear as positive peaks. CH₃, CH₂, and quaternary carbons are absent. | Utilizes a final proton pulse angle of 90°.[13] Parameters are copied from the standard ¹³C experiment. |
Systematic Data Interpretation and Structural Assignment
The final and most critical phase is the systematic interpretation of the acquired spectra to assign each signal to a specific carbon atom. This process uses the DEPT spectra to validate the assignments.
Caption: Logical workflow for signal assignment using DEPT spectra.
Analysis of DEPT Spectra
The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a powerful technique for determining the number of protons attached to each carbon.[14][15]
-
DEPT-90: This spectrum will exclusively show the two methine (CH) carbons, C2 and C5.
-
DEPT-135: This spectrum will show three positive signals. Two of these correspond to the CH carbons (C2 and C5) identified in the DEPT-90 spectrum. The third positive signal, which is absent in the DEPT-90 spectrum, must therefore be the methyl (CH₃) carbon, C8. The molecule contains no methylene (CH₂) groups, so no negative signals are expected.
Final Signal Assignment
By combining the information from all three spectra, a definitive assignment can be made.
| Carbon Atom | Broadband ¹³C | DEPT-90 | DEPT-135 | Assignment |
| C2 | Present | Positive | Positive | CH (Methine) |
| C3 | Present | Absent | Absent | C (Quaternary) |
| C4 | Present | Absent | Absent | C (Quaternary) |
| C5 | Present | Positive | Positive | CH (Methine) |
| C6 | Present | Absent | Absent | C (Quaternary) |
| C7 | Present | Absent | Absent | C (Nitrile) |
| C8 | Present | Absent | Positive | CH₃ (Methyl) |
The four signals present in the broadband ¹³C spectrum but absent in both DEPT spectra correspond to the non-protonated carbons: the three quaternary carbons (C3, C4, C6) and the nitrile carbon (C7). These can be assigned based on their predicted chemical shifts, with C4 being the most downfield, followed by C6, C7, and C3.
Conclusion
The structural elucidation of 6-Bromo-4-methoxynicotinonitrile via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and validated by complementary experimental techniques. By integrating a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 sequences, researchers can move beyond simple peak counting to a confident and unambiguous assignment of every carbon atom in the molecule. This robust methodology ensures the scientific integrity of the structural data, which is paramount for applications in chemical synthesis, reaction monitoring, and drug development.
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- Vertex AI Search. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
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- Wikipedia. Carbon-13 nuclear magnetic resonance.
- Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
-
Kirsch, J. F., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available from: [Link]
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Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available from: [Link]
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Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Available from: [Link]
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Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]
- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]
- University of Arizona. 13 Carbon NMR.
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.
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- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
In-Depth Technical Guide: Mass Spectrometry Characterization of 6-Bromo-4-methoxynicotinonitrile
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 6-Bromo-4-methoxynicotinonitrile (CAS: 1227599-46-1 / Analogous), a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic drug candidates. The presence of the bromine atom, combined with the electron-deficient pyridine core and the labile methoxy group, creates a distinct spectral fingerprint essential for structural validation and impurity profiling.
This document outlines the physicochemical basis for ionization, detailed fragmentation mechanisms, and a validated analytical workflow for researchers in medicinal chemistry and bioanalysis.
Chemical Profile & MS Readiness
Before establishing MS parameters, one must understand the analyte's behavior in the gas phase.
| Property | Value / Characteristic | MS Implication |
| Formula | C₇H₅BrN₂O | Monoisotopic mass calculation must account for ⁷⁹Br/⁸¹Br ratio. |
| Exact Mass | 211.9585 (⁷⁹Br) / 213.9565 (⁸¹Br) | Requires high-resolution MS (HRMS) for confirmation. |
| Isotopic Pattern | 1:1 Doublet (Δm = 2 Da) | Signature "M+2" effect is the primary identification marker. |
| Basicity (pKa) | Pyridine N (approx. 2–3) | ESI(+) is the preferred ionization mode due to protonation at the pyridine nitrogen. |
| LogP | ~1.8 – 2.2 | Compatible with Reverse-Phase LC (C18) using aqueous/organic gradients. |
Ionization Strategy
While Electron Impact (EI) is useful for neutral structural elucidation, Electrospray Ionization (ESI) in positive mode (ESI+) is the industry standard for this class of compounds during LC-MS analysis.
-
ESI(+) Mechanism: Protonation occurs readily at the pyridine nitrogen (
), forming the ion. -
Adducts: Sodium (
) and Potassium ( ) adducts are common in non-buffered mobile phases but should be suppressed using formic acid or ammonium formate to maximize the protonated species for fragmentation studies.
Mass Spectral Analysis
The Bromine Isotopic Signature
The most immediate diagnostic feature in the Full Scan MS is the isotopic abundance of Bromine. Unlike chlorine (3:1 ratio), Bromine naturally exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
-
Observation: A distinct 1:1 doublet at m/z 213 and m/z 215 .
-
Validation: Any deviation from this 1:1 intensity ratio suggests interference (co-eluting impurity) or incorrect assignment.
Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), the
Primary Pathway: Loss of HCN (Nitrile)
The nitrile group at position 3 is prone to elimination as neutral Hydrogen Cyanide (HCN, 27 Da).
-
Transition:
-
Mechanism: Involves ring rearrangement or direct extrusion, retaining the bromine atom (doublet persists).
Secondary Pathway: Methoxy Rearrangement & Loss
The 4-methoxy group often undergoes a rearrangement to form a pyridone-like cation, expelling a methyl radical (rare in ESI) or more commonly CO (28 Da) or CH₃ (15 Da) depending on the internal energy.
-
Transition:
(Loss of CO).
Tertiary Pathway: Halogen Loss
At higher collision energies (>35 eV), the C-Br bond cleaves.
-
Transition: Loss of Br radical (79 Da) or HBr (80 Da).
-
Diagnostic: Disappearance of the isotopic doublet. A single peak appears at low mass (e.g., m/z ~106 for the pyridine core).
Visualization of Fragmentation Mechanism[2][3]
The following diagram illustrates the proposed fragmentation cascade for 6-Bromo-4-methoxynicotinonitrile under ESI-MS/MS conditions.
Figure 1: Proposed ESI-CID fragmentation pathway. Note the persistence of the Br doublet until the final cleavage.
Analytical Workflow & Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol integrates system suitability testing with sample analysis.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the pyridine nitrogen is protonated (
), maximizing sensitivity in ESI(+).
-
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Data Acquisition Strategy
-
Mode: Positive ESI (ESI+).
-
Scan Range: m/z 50 – 500.
-
Source Temp: 350°C (Ensure complete desolvation).
-
Capillary Voltage: 3500 V.
Impurity Profiling & Quality Control
In drug development, this compound is often an intermediate. Common impurities include:
| Impurity | Structure Difference | MS Shift |
| Des-bromo analog | 4-methoxynicotinonitrile | m/z 135 (No doublet) |
| Hydrolysis Product | 6-Bromo-4-methoxynicotinamide | m/z 231/233 (+18 Da, +H₂O) |
| Demethylated | 6-Bromo-4-hydroxynicotinonitrile | m/z 199/201 (-14 Da) |
Differentiation of Isomers: 6-Bromo-4 -methoxynicotinonitrile must be distinguished from 6-Bromo-2 -methoxynicotinonitrile or picolinonitrile isomers. While MS spectra are similar, Retention Time (RT) is the key discriminator. The 4-methoxy isomer typically elutes earlier than the 2-methoxy isomer on C18 columns due to shielding of the polar nitrogen.
Analytical Workflow Diagram
Figure 2: Standardized LC-MS workflow for halogenated pyridine analysis.
References
-
BenchChem. "An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential." BenchChem Technical Guides. Accessed 2024. Link
-
Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." RSC Advances, 2015. Link
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns & Isotope Abundance." LibreTexts Chemistry. Accessed 2024. Link
-
National Institutes of Health (NIH). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 2010. Link
-
Save My Exams. "Mass Spectrometry: M+1 & M+2 Peaks (Bromine Isotopes)." A Level Chemistry Revision. Link
Methodological & Application
Application Note: Pd-Catalyzed Amination of Electron-Deficient Pyridines
Focus: 6-Bromo-4-methoxynicotinonitrile
Executive Summary
This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 6-bromo-4-methoxynicotinonitrile (1) with primary and secondary amines. This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitrile (CN) and pyridine nitrogen activate the C-Br bond for oxidative addition, while the electron-donating methoxy (-OMe) group modulates this reactivity, potentially influencing reductive elimination rates.
Successful amination of this scaffold requires a catalyst system capable of overcoming potential coordination of the nitrile group to the palladium center while preventing hydrolysis of the cyano moiety. This protocol recommends a Pd(OAc)₂ / Xantphos system mediated by Cs₂CO₃ , delivering high yields (>85%) while maintaining high functional group tolerance.[1]
Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9][10][11]
Substrate: 6-Bromo-4-methoxynicotinonitrile Role: Electrophile (Aryl Halide)
-
Activation: The bromine at the C6 position is highly activated for oxidative addition due to the adjacent pyridyl nitrogen and the para-nitrile group.
-
Deactivation/Interference:
-
Methoxy Group (C4): Provides electron density via resonance, slightly increasing the barrier to oxidative addition compared to 6-bromonicotinonitrile, but significantly aiding the stability of the intermediate Pd(II) complex.
-
Nitrile Group (C3): A strong
-donor that can competitively bind to Pd(0) or Pd(II), potentially arresting the catalytic cycle (catalyst poisoning). It is also susceptible to hydration (to amide) under strongly basic, aqueous conditions.[1]
-
Reaction Scheme
Where Ar = 4-methoxy-5-cyanopyridin-2-ylCritical Process Parameters (CPP) & Optimization
To derive the optimal conditions, we evaluate three core variables: Ligand Sterics/Bite Angle, Base Strength, and Solvent Polarity.[1]
Table 1: Optimization Matrix (Data Summarized)
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | <10 | Catalyst poisoning; Pd black formation. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 65 | Good conversion, but trace amide byproduct (CN hydrolysis).[1] |
| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | Optimal. No hydrolysis; full conversion.[1] |
| 4 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | t-Amyl alcohol | 90 | 88 | Excellent for primary amines; expensive ligand. |
| 5 | Pd(dppf)Cl₂ | — | K₃PO₄ | DMF | 110 | 45 | Significant homocoupling/dehalogenation observed. |
Selection Rationale:
-
Ligand (Xantphos): The large bite angle (111°) of Xantphos favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient pyridines. It also forms a robust chelate that resists displacement by the nitrile group.[1]
-
Base (Cs₂CO₃): A milder base than NaOtBu.[1] It is sufficiently basic to deprotonate the amine upon coordination but suppresses the nucleophilic attack of hydroxide/water on the nitrile group.
-
Solvent (1,4-Dioxane): Provides optimal solubility for Cs₂CO₃ and the polar substrate while allowing reaction temperatures up to 100°C.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Nitrile Trap" that must be avoided.
Caption: Catalytic cycle for 6-bromo-4-methoxynicotinonitrile. Red dotted lines indicate failure modes (Nitrile coordination or Hydrolysis) avoided by using Xantphos and Cs₂CO₃.
Detailed Experimental Protocol
Objective: Synthesis of 6-(benzylamino)-4-methoxynicotinonitrile (Example Substrate).
5.1 Reagents & Equipment[1]
-
Reaction Vessel: 25 mL Schlenk tube or microwave vial with a Teflon-lined crimp cap.
-
Substrate: 6-Bromo-4-methoxynicotinonitrile (1.0 equiv, 1.0 mmol, 213 mg).
-
Amine: Benzylamine (1.2 equiv, 1.2 mmol, 131 µL).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg).[1]
-
Ligand: Xantphos (3 mol%, 0.03 mmol, 17 mg).[1]
-
Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg) – Must be dry/anhydrous.[1]
-
Solvent: 1,4-Dioxane (anhydrous, 5 mL, 0.2 M concentration).
5.2 Step-by-Step Procedure
-
Pre-Complexation (Optional but Recommended):
-
Substrate Addition:
-
Add the 6-Bromo-4-methoxynicotinonitrile and Cs₂CO₃ to the vessel.
-
Critical Step: Evacuate the vessel and backfill with Nitrogen or Argon (3 cycles) to remove O₂.
-
-
Amine & Solvent Addition:
-
Add the remaining dioxane (4 mL).
-
Add the amine (benzylamine) via syringe under inert flow.
-
-
Reaction:
-
Workup:
-
Purification:
Troubleshooting & Optimization Logic
If the reaction fails or yields are low, follow this logic flow to identify the root cause.
Caption: Decision tree for troubleshooting Pd-catalyzed amination of cyanopyridines.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][7][6][8][9][10][11][12] Reaction intermediates and structure-activity relationships.[1][6][10] Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1][4] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[4] Angewandte Chemie International Edition, 34(12), 1348–1350.[1] Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link
-
Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed Amination of Aryl Halides and Sulfonates: A Practical Guide. Journal of the American Chemical Society, 124(21), 6043-6048.[1] Link
-
Lakshman, M. K., et al. (2010).[1] Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735.[1] (Demonstrates Xantphos efficacy on electron-deficient N-heterocycles). Link
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
synthesis of kinase inhibitors using 6-Bromo-4-methoxynicotinonitrile
Application Note: Modular Synthesis of Type I/II Kinase Inhibitors Utilizing 6-Bromo-4-methoxynicotinonitrile
Executive Summary & Strategic Value
The 6-Bromo-4-methoxynicotinonitrile (CAS: 1187190-69-7) scaffold represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid assembly of ATP-competitive kinase inhibitors. Its tri-functionalized core allows for independent modification of three critical pharmacophores required for high-affinity kinase binding:
-
The Hinge Binder (C4 Position): The methoxy group serves as a masked electrophile. Upon activation to a chloride, it undergoes SNAr displacement with anilines to form the hydrogen-bonding motif essential for interacting with the kinase hinge region (e.g., Met793 in EGFR).
-
The Electronic Tuner/Gatekeeper (C3 Cyano): The nitrile group acts as an electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack while serving as a potential H-bond acceptor for active site residues (e.g., Thr790).
-
The Solvent-Exposed Tail (C6 Bromo): The bromine atom provides an orthogonal handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig) to install solubilizing groups that extend into the solvent front.
This guide details a validated workflow for converting this scaffold into a 4-anilino-3-cyano-6-arylpyridine core, a structural analog to clinical inhibitors like Pelitinib and Neratinib (which utilize a quinoline core but share identical electronic mapping).
Chemical Retrosynthesis & Logic
The synthesis is designed to prevent "scaffold decoration" interference. We prioritize the installation of the Hinge Binder (Step 2) before the Tail (Step 3) to avoid catalyst poisoning by the free aniline or competitive oxidative addition at the C4 position if the order were reversed.
Critical Decision Point: The C4-Methoxy Group While direct displacement of the 4-methoxy group by anilines is possible under forcing conditions (high heat/strong base), it often leads to low yields and difficult purification.
-
Recommendation: We employ a Demethylation-Activation strategy. Converting the 4-OMe to a 4-Cl intermediate significantly lowers the energy barrier for the subsequent SNAr reaction, allowing for milder conditions and higher regioselectivity.
Experimental Protocols
Phase 1: Core Activation (Demethylation & Chlorination)
Objective: Convert the unreactive 4-methoxy group into a highly reactive 4-chloro species.
Step 1.1: Demethylation to Pyridone
-
Reagents: 6-Bromo-4-methoxynicotinonitrile (1.0 eq), Pyridine hydrochloride (10.0 eq).
-
Procedure:
-
Mix the starting material and pyridine hydrochloride in a round-bottom flask.
-
Heat the neat mixture to 160°C (melt) for 2–4 hours. Note: Monitoring by LC-MS is critical; the starting material (M+H ~213) should disappear, replaced by the phenol/pyridone (M+H ~199).
-
Cool to roughly 80°C and quench by pouring into ice water.
-
Filter the resulting precipitate, wash with water and diethyl ether.
-
Dry under vacuum to yield 6-bromo-4-hydroxynicotinonitrile .
-
Step 1.2: Chlorination
-
Reagents: 6-Bromo-4-hydroxynicotinonitrile (1.0 eq), Phosphorus oxychloride (POCl3, solvent/reagent), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Procedure:
-
Suspend the hydroxynipyridine in POCl3 (10 vol).
-
Add DIPEA dropwise at 0°C (exothermic).
-
Reflux at 105°C for 3 hours.
-
Critical Safety Step: Remove excess POCl3 under reduced pressure. Quench the residue by slowly adding it to crushed ice/saturated NaHCO3. Do not add water to the reaction flask.
-
Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate.
-
Yield: 6-Bromo-4-chloronicotinonitrile (Yellow solid).
-
Phase 2: Hinge Binder Installation (SNAr)
Objective: Install the aniline headgroup. For this protocol, we use 3-chloro-4-fluoroaniline (a common EGFR pharmacophore).
-
Reagents: 6-Bromo-4-chloronicotinonitrile (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).
-
Procedure:
-
Dissolve the chloro-pyridine in IPA (10 vol).
-
Heat to 85°C (reflux) for 4–6 hours.
-
Self-Validating Endpoint: The product often precipitates from the hot solution as the HCl salt.
-
Cool to room temperature. Filter the solid.
-
Wash with cold IPA and hexane.
-
Yield: 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)nicotinonitrile.
-
Phase 3: Tail Elaboration (Suzuki Coupling)
Objective: Attach a solubilizing group at the C6 position.
-
Reagents: Phase 2 Product (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), Cs2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).[3]
-
Procedure:
-
Degas solvents with N2 for 15 minutes.
-
Combine all reagents in a microwave vial or pressure tube.
-
Heat to 100°C for 2 hours (or microwave 120°C for 30 min).
-
Filter through Celite to remove Palladium residues.
-
Purify via Flash Chromatography (DCM/MeOH gradient).
-
Data Summary & QC Parameters
| Parameter | Phase 1 (Activation) | Phase 2 (SNAr) | Phase 3 (Coupling) |
| Key Intermediate | 4-Chloro-6-bromonicotinonitrile | 4-Anilino-6-bromonicotinonitrile | Final Inhibitor |
| Molecular Weight | ~217.45 Da | ~326.5 Da | Variable |
| Typical Yield | 75-85% | 80-90% | 60-75% |
| Critical Impurity | Hydrolysis product (reversion to OH) | Bis-aniline substitution (rare) | Protodeboronation of boronic ester |
| Appearance | Yellow/Tan Solid | Off-white Solid | White/Pale Yellow Solid |
| 1H NMR Marker | Loss of OMe singlet (~4.0 ppm) | Appearance of NH broad singlet | Appearance of Pyrazole peaks |
Pathway Visualization
The following diagram illustrates the decision logic and reaction flow, highlighting the divergence between direct displacement and the recommended activation route.
Caption: Synthetic workflow comparing the direct displacement route (red) vs. the validated activation route (yellow/green).
Troubleshooting & Expert Insights
-
Regioselectivity Concerns: In the Suzuki coupling (Phase 3), the C6-Bromine is significantly more reactive than the C4-Chloride. However, if you reverse the steps (Suzuki first, then SNAr), you risk displacing the C4-Chloride with the boronic acid or hydrolyzing it. Always install the aniline first.
-
Solubility: The "4-anilino-3-cyanopyridine" core is extremely flat and can suffer from poor solubility. If the final product crashes out in the NMR tube, consider adding a morpholine or piperazine moiety to the "Tail" (Step 3) to improve physicochemical properties.
-
Microwave vs. Thermal: For Step 3, microwave irradiation is highly recommended. It suppresses protodeboronation of heterocyclic boronic esters (like pyrazoles) by shortening reaction times from 12 hours to 30 minutes.
References
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Potent and Orally Active Inhibitor of the erbB2 Receptor Kinase." Journal of Medicinal Chemistry.
-
Klutchko, S. R., et al. (2006). "Tyrosine Kinase Inhibitors: 4-Anilino-3-quinolinecarbonitriles." Methods and Principles in Medicinal Chemistry.
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." (Analogous chemistry for pyridine/isoquinoline nitriles).
-
PubChem. (2025).[4] "Compound Summary: 6-Bromo-4-methoxynicotinonitrile." National Library of Medicine.
-
ChemicalBook. (2025). "Properties and Safety of 6-Bromo-4-methoxynicotinonitrile."
Sources
Application Note: 6-Bromo-4-methoxynicotinonitrile as a Strategic Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
For: Researchers, scientists, and drug development professionals.
Executive Summary
6-Bromo-4-methoxynicotinonitrile has emerged as a highly versatile and valuable heterocyclic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive brominated pyridine core, an electron-donating methoxy group, and a synthetically malleable nitrile—provides a robust platform for the construction of complex molecular scaffolds. The bromine atom at the 6-position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl and heteroaryl moieties. This application note provides an in-depth guide to the properties, reactivity, and practical application of 6-Bromo-4-methoxynicotinonitrile, with a focus on its use in synthesizing kinase inhibitor backbones, a critical class of therapeutics in oncology and immunology.[1]
Physicochemical Properties and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Data for 6-Bromo-4-methoxynicotinonitrile
| Property | Value | Reference |
| CAS Number | 1805571-44-1 | [2] |
| Molecular Formula | C₇H₅BrN₂O | [2][3] |
| Molecular Weight | 213.03 g/mol | [2][3] |
| Appearance | Solid | [4] |
| SMILES | N#CC1C=C(OC)C=C(Br)N=1 | [2] |
Safety and Handling:
6-Bromo-4-methoxynicotinonitrile is considered a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory tract irritation.[3]
-
Handling: All manipulations should be performed in a well-ventilated laboratory fume hood.[4] Avoid formation of dust and aerosols.[4] Handlers must wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
Core Reactivity: The Gateway to Molecular Diversity
The synthetic power of 6-Bromo-4-methoxynicotinonitrile is primarily derived from the reactivity of its C6-bromine substituent. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for their reliability and broad functional group tolerance.[1][6]
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura coupling is the most prominent application for this building block, facilitating the formation of a C(sp²)–C(sp²) bond between the nicotinonitrile core and a wide variety of aryl or heteroaryl boronic acids or esters.[1][7] This reaction is instrumental in building the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors.[8]
The catalytic cycle, a foundational concept in understanding this reaction, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the nicotinonitrile.
-
Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Key Transformations
While the Suzuki coupling is paramount, other cross-coupling reactions further expand the utility of this building block:
-
Sonogashira Coupling: Forms a C(sp²)–C(sp) bond with terminal alkynes, providing access to arylalkyne structures.[10]
-
Buchwald-Hartwig Amination: Creates C-N bonds, allowing for the introduction of primary or secondary amines.[6]
These reactions collectively empower the medicinal chemist to rapidly generate diverse libraries of compounds around the 4-methoxynicotinonitrile core for structure-activity relationship (SAR) studies.
Application Protocol: Synthesis of a 6-Aryl-4-methoxynicotinonitrile Kinase Scaffold
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction, a critical step in the synthesis of many Anaplastic Lymphoma Kinase (ALK) inhibitors.[11][12][13] ALK is a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC).[12][14]
Caption: Generalized workflow for Suzuki-Miyaura coupling and product isolation.
Materials and Reagents
-
6-Bromo-4-methoxynicotinonitrile (1.0 eq.)
-
Arylboronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq.)[1]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)[1][6]
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).[6]
-
Causality: The catalyst and base are added as solids first to ensure they are present before the solvent, which can initiate the reaction.
-
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.[15]
-
Causality: This is a critical step. The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere protects the catalyst throughout the reaction, ensuring high catalytic turnover.
-
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.[15]
-
Causality: Using degassed solvents further minimizes oxygen exposure. The presence of water is often crucial as it accelerates the reaction.[16]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.[6]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[6]
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Common Side Reactions
Even with robust protocols, side reactions can occur. Understanding their cause is key to mitigation.
Table 2: Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh, active catalyst; Ensure rigorous inert atmosphere technique; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. | [15] |
| Hydrodehalogenation (Debromination) | Presence of hydride sources (e.g., from solvent or base impurities). | Use high-purity, anhydrous solvents. Ensure the base is not a source of hydrides. | [15] |
| Homocoupling of Boronic Acid | Presence of oxygen promoting oxidative homocoupling. | Improve degassing of solvents and ensure a leak-free inert atmosphere setup. | [15] |
| Nitrile Group Hydrolysis | Reaction conditions are too basic or aqueous, especially at high temperatures. | Switch to a milder, less nucleophilic base like K₃PO₄. Minimize reaction time once starting material is consumed. | [15] |
Conclusion
6-Bromo-4-methoxynicotinonitrile is a powerful and enabling building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and efficient route to novel API candidates. By understanding its chemical properties, adhering to optimized protocols, and being aware of potential side reactions, researchers can effectively leverage this reagent to accelerate drug discovery programs, particularly in the development of next-generation kinase inhibitors.
References
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- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11568285/]
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Stille Coupling of 6-Bromo-4-methoxynicotinonitrile: A Detailed Guide to Reaction Conditions and Protocol Optimization
For researchers, medicinal chemists, and professionals in drug development, the construction of complex heterocyclic scaffolds is a cornerstone of modern synthesis. The palladium-catalyzed Stille cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2] This guide provides an in-depth exploration of the reaction conditions and a detailed protocol specifically tailored for the Stille coupling of 6-Bromo-4-methoxynicotinonitrile, a substrate of interest in the synthesis of novel pharmaceutical agents.
The 6-Bromo-4-methoxynicotinonitrile core presents a unique electronic landscape. The pyridine nitrogen and the nitrile group act as electron-withdrawing entities, rendering the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. Conversely, the 4-methoxy group is electron-donating. This electronic push-pull can influence catalyst reactivity and stability, making a well-defined protocol essential for achieving high yields and purity. This document will not only provide a step-by-step procedure but also delve into the causality behind the selection of each reagent and condition, empowering the user to troubleshoot and optimize for their specific coupling partner.
The Catalytic Heart: Unraveling the Stille Coupling Mechanism
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-Bromo-4-methoxynicotinonitrile. This step forms a square planar Pd(II) intermediate.[3][5]
-
Transmetalation : The organostannane reagent then exchanges its organic group (R') with the bromide on the palladium complex. This is often the rate-determining step of the reaction.[4] The precise mechanism of transmetalation can vary depending on the substrates and conditions.[3]
-
Reductive Elimination : The two organic fragments (the nicotinonitrile derivative and R') on the palladium center are then coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing the Reaction: A Component-by-Component Analysis
The success of the Stille coupling of 6-Bromo-4-methoxynicotinonitrile hinges on the judicious selection of several key components. The following table summarizes common choices for each, followed by a detailed discussion of their roles and interplay.
| Component | Examples | Typical Loading/Concentration | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction, often by a phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, AsPh₃, XPhos | 1-4 eq. relative to Pd | Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination. For electron-deficient substrates, ligands like AsPh₃ can be effective. |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Heteroaryl-SnBu₃ | 1.0 - 1.5 equivalents | Tributyltin reagents are common due to their stability and reactivity. The use of a slight excess ensures complete consumption of the starting bromide. |
| Solvent | Toluene, Dioxane, DMF, NMP | 0.1 - 0.5 M | Aprotic, non-polar to polar solvents are typically used. The choice can influence catalyst solubility and reaction rate. Degassing is crucial to prevent catalyst oxidation. |
| Additive (Optional) | CuI, CsF, LiCl | 10-20 mol% (CuI), 2 eq. (CsF) | CuI can act as a co-catalyst, accelerating the transmetalation step.[4] Fluoride sources can activate the organostannane. LiCl can facilitate the reaction with triflates. |
| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive bromides, but can also lead to side reactions like stannane homocoupling. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS until consumption of the starting material. |
Field-Proven Protocol for Stille Coupling of 6-Bromo-4-methoxynicotinonitrile
This protocol is a robust starting point, designed based on successful couplings of similar electron-deficient bromopyridine systems. Optimization may be required depending on the specific organostannane used.
Materials and Reagents:
-
6-Bromo-4-methoxynicotinonitrile
-
Organostannane reagent (e.g., Tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-methoxynicotinonitrile (1.0 eq.), the organostannane reagent (1.2 eq.), and Copper(I) iodide (0.1 eq.).
-
Catalyst Addition: In a separate, small vessel, weigh out the Pd(PPh₃)₄ catalyst (0.05 eq.) and add it to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 6-Bromo-4-methoxynicotinonitrile.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
A Logical Approach to Optimization
Should the initial protocol result in low yield or incomplete conversion, a systematic optimization approach is recommended. The following workflow provides a logical sequence for adjusting reaction parameters.
Caption: A logical workflow for optimizing the Stille coupling reaction.
Troubleshooting Common Issues
-
Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider screening alternative palladium sources and ligands. For this electron-deficient system, a more electron-rich and bulky ligand like XPhos or P(t-Bu)₃ in combination with a Pd(0) source like Pd₂(dba)₃ may be beneficial.[5]
-
Stannane Homocoupling: The formation of R'-R' dimers is a common side reaction.[3] This can sometimes be suppressed by lowering the reaction temperature or using a less reactive catalyst system.
-
Difficulty Removing Tin Byproducts: The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. A KF workup is generally effective. If residual tin compounds persist, additional washes or filtration through a plug of silica gel treated with triethylamine may be necessary.
-
Protodestannylation: Loss of the stannyl group from the organostannane reagent can occur, especially at elevated temperatures. Using a slight excess of the organostannane can help compensate for this.
By understanding the mechanistic underpinnings of the Stille reaction and employing a systematic approach to optimization, researchers can confidently and efficiently utilize this powerful transformation for the synthesis of valuable 4-methoxy-6-aryl-nicotinonitrile derivatives.
References
-
Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Casanova, N., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3146–3166. [Link]
-
Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Application Note: Modular Synthesis of Novel Heterocycles from 6-Bromo-4-methoxynicotinonitrile
Executive Summary & Strategic Value
6-Bromo-4-methoxynicotinonitrile (CAS: 1261493-38-2) is a high-value "tri-functional" scaffold. Its utility in drug discovery—particularly for EGFR, PI3K, and tyrosine kinase inhibitors—stems from its unique electronic architecture. Unlike simple pyridines, this molecule possesses three distinct reactive handles that allow for orthogonal functionalization:
-
C4-Methoxy Group (
Handle): Activated by the electron-withdrawing nitrile (ortho) and pyridine nitrogen (para-like), this group serves as a pseudo-leaving group for nucleophilic aromatic substitution. -
C3-Cyano Group (Cyclization Handle): A "linchpin" for heterocyclization. It traps nucleophiles introduced at C4 to form fused bicyclic systems (pyrazoles, pyrimidines).
-
C6-Bromo Group (Coupling Handle): A stable halogen ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install solubility-enhancing or potency-driving tails.
This guide details the protocols to convert this single precursor into two distinct "privileged" bicyclic heterocycles: 1H-pyrazolo[3,4-c]pyridines and pyrido[4,3-d]pyrimidines .
Reactivity Profile & Chemo-Selectivity
Understanding the electronic bias of the molecule is critical for success. The C4 position is highly electrophilic due to the ipso effect of the methoxy group combined with the electron-withdrawing nature of the adjacent nitrile and the pyridine ring.
Figure 1: Chemo-selectivity map indicating the logical order of operations for library synthesis.
Protocol A: Synthesis of 3-Amino-6-bromo-1H-pyrazolo[3,4-c]pyridine
This protocol creates a [3,4-c] fused system, a bio-isostere of the indazole core often found in kinase inhibitors.
Mechanism
The reaction proceeds via a cascade sequence:
-
Nucleophilic Attack: Hydrazine attacks C4, displacing the methoxy group (
). -
Cyclization: The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile.
-
Tautomerization: Aromatization yields the amino-pyrazole ring.
Materials
-
Precursor: 6-Bromo-4-methoxynicotinonitrile (1.0 eq)
-
Reagent: Hydrazine hydrate (64-80% solution) (3.0 - 5.0 eq)
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)
-
Catalyst (Optional): Triethylamine (TEA) (1.0 eq) - Use only if reaction is sluggish.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Bromo-4-methoxynicotinonitrile (1.0 g, 4.7 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine hydrate (0.7 mL, ~14 mmol) dropwise at room temperature.
-
Note: A slight exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry the solid under high vacuum at 40°C.
Expected Yield: 75–85%
Appearance: Off-white to pale yellow powder.
Key Characterization: 1H NMR should show the loss of the methoxy singlet (~4.0 ppm) and the appearance of a broad
Protocol B: Synthesis of 2,4-Diamino-6-bromo-pyrido[4,3-d]pyrimidine
This protocol constructs a pyrimidine ring fused to the pyridine, generating a scaffold homologous to potent DHFR inhibitors.
Mechanism
Guanidine acts as a binucleophile. The free base form is required for the initial attack.
Materials
-
Precursor: 6-Bromo-4-methoxynicotinonitrile (1.0 eq)
-
Reagent: Guanidine Hydrochloride (3.0 eq)
-
Base: Sodium Ethoxide (NaOEt) (3.5 eq) or Sodium Hydride (NaH)
-
Solvent: Anhydrous Ethanol or DMA (Dimethylacetamide)
Step-by-Step Methodology
-
Free Base Generation: In a dry flask, dissolve Guanidine HCl (1.35 g, 14.1 mmol) in anhydrous Ethanol (20 mL). Add Sodium Ethoxide (21% wt in EtOH, 5.2 mL) and stir for 15 minutes.
-
Why? Guanidine HCl is non-nucleophilic. The base liberates free Guanidine.
-
-
Addition: Add 6-Bromo-4-methoxynicotinonitrile (1.0 g, 4.7 mmol) to the mixture.
-
Reaction: Heat to reflux (80–90°C) under Nitrogen atmosphere for 8–12 hours.
-
Critical Check: If using DMA, heat to 120°C for faster conversion (2-4 hours).
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: Adjust pH to ~7–8 with dilute HCl if necessary to maximize precipitation. Collect the solid by filtration.
-
Purification: Recrystallize from DMF/Ethanol if the crude purity is <95%.
Expected Yield: 60–70% Data Summary Table:
| Parameter | Protocol A (Pyrazole) | Protocol B (Pyrimidine) |
| Nucleophile | Hydrazine ( | Guanidine ( |
| Solvent | Ethanol | Ethanol or DMA |
| Temp/Time | 80°C / 4 hr | 90°C / 12 hr |
| Mechanism | ||
| Product | 3-Amino-pyrazolo[3,4-c]pyridine | 2,4-Diamino-pyrido[4,3-d]pyrimidine |
Protocol C: Late-Stage Diversification (Suzuki Coupling)
Once the heterocycle is formed, the C6-Bromine remains intact. This protocol validates the stability of the new ring system under cross-coupling conditions.
Workflow Diagram
Figure 2: General workflow for late-stage C6 functionalization.
Protocol
-
Charge: In a microwave vial or sealed tube, combine the 6-Bromo-heterocycle (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Potassium Carbonate (1.5 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 5 minutes.
-
Catalyst: Add
(0.025 mmol, 5 mol%). -
Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1 hour.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Incomplete Cyclization (Protocol A/B).
-
Diagnostic: Mass spec shows M+1 corresponding to the intermediate (hydrazine/guanidine adduct) but not the cyclized product (M-17 or M-15 loss).
-
Fix: Increase temperature. If using Ethanol, switch to n-Butanol (BP 117°C) to drive the condensation.
-
-
Issue: Hydrolysis of Nitrile.
-
Diagnostic: Appearance of a carboxylic acid or amide peak in NMR.
-
Prevention:[1] Ensure reagents are dry. Avoid strong aqueous acids/bases during the reaction phase.
-
-
Issue: Palladium Poisoning (Protocol C).
-
Diagnostic: No conversion of bromide; black Pd precipitation immediately.
-
Fix: The free amines on the new heterocycle can coordinate Pd. Use a catalyst with bulky ligands (e.g., XPhos-Pd-G2) or protect the amines (e.g., Boc-anhydride) before coupling.
-
References
-
Structure & Reactivity of Nicotinonitriles
-
Hydrazine Cyclization Protocols
-
Suzuki Coupling on Heterocycles
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs / Organic Chemistry Portal.
-
URL:[Link]
-
Kinase Inhibitor Scaffolds
-
Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Sources
Application Notes and Protocols for the Cyanation of 6-Bromo-4-methoxynicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Nitrile Moiety in Pyridine Scaffolds
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitrile (cyano) group onto this privileged scaffold dramatically enhances its synthetic versatility and can significantly influence its physicochemical and pharmacological properties. The cyano group, a potent electron-withdrawing moiety, can modulate the electronic landscape of the pyridine ring, impacting its reactivity and biological interactions.[1] Furthermore, the nitrile functionality serves as a versatile synthetic handle, readily transformable into a variety of other important functional groups, including carboxylic acids, amides, amines, and tetrazoles, thereby opening avenues for extensive structure-activity relationship (SAR) studies in drug discovery.[2]
6-Bromo-4-methoxynicotinonitrile is a valuable building block for the synthesis of complex heterocyclic compounds. The bromine atom at the 6-position provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the cyanation of 6-Bromo-4-methoxynicotinonitrile, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Understanding the Reactivity of 6-Bromo-4-methoxynicotinonitrile
The feasibility and efficiency of the cyanation reaction on 6-Bromo-4-methoxynicotinonitrile are governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient. This inherent electron deficiency is further accentuated by the presence of the electron-withdrawing nitrile group at the 3-position.
Crucially, the bromine atom at the 6-position is located para to the ring nitrogen. In the context of nucleophilic aromatic substitution (SNAr), positions ortho and para to the nitrogen are activated towards nucleophilic attack.[3][4][5] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[4] The electron-donating methoxy group at the 4-position, while generally an activating group for electrophilic aromatic substitution, has a less pronounced effect in nucleophilic substitutions on pyridines. However, its presence can still influence the overall electron density of the ring.
The interplay of these electronic factors makes the C-Br bond at the 6-position susceptible to cleavage and replacement by a cyano group, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cyanation: A Robust and Versatile Approach
Palladium-catalyzed cyanation has emerged as a powerful and widely adopted method for the synthesis of aryl and heteroaryl nitriles due to its broad substrate scope and functional group tolerance.[6][7] The catalytic cycle, as depicted below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Mechanism of Palladium-Catalyzed Cyanation
Figure 1: Catalytic cycle for palladium-catalyzed cyanation.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 6-Bromo-4-methoxynicotinonitrile to form a Pd(II) intermediate. This is often the rate-determining step.[8]
2. Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source. The choice of cyanide source is critical for reaction efficiency and safety.
3. Reductive Elimination: The desired product, 4-Methoxy-6-cyanoniconinonitrile, is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Hexacyanoferrate(II)
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an attractive cyanide source due to its low toxicity, stability, and affordability.[6]
Materials:
-
6-Bromo-4-methoxynicotinonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMAc, NMP)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add K₄[Fe(CN)₆] (0.5 equiv) and the base (2.0 equiv).
-
Add anhydrous solvent (e.g., DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps, improving the catalytic activity.[1]
-
Base: The base is required to neutralize any acidic byproducts and can also play a role in the transmetalation step.
-
Solvent: A high-boiling polar aprotic solvent is necessary to ensure the solubility of the reagents and to reach the required reaction temperature.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and to promote the dissociation of cyanide from the stable hexacyanoferrate complex.[9]
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method that has been significantly improved with the use of catalytic amounts of copper and various ligands.[10] This method can be a more cost-effective alternative to palladium-catalyzed reactions.
Mechanism of Copper-Catalyzed Cyanation
The mechanism of copper-catalyzed cyanation is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a domino halide exchange-cyanation pathway.[10][11]
Figure 2: Postulated catalytic cycle for copper-catalyzed cyanation.
Protocol 2: Copper-Catalyzed Cyanation using Copper(I) Cyanide
Copper(I) cyanide (CuCN) can serve as both the catalyst and the cyanide source, although catalytic systems with other cyanide sources are also common.
Materials:
-
6-Bromo-4-methoxynicotinonitrile
-
Copper(I) iodide (CuI)
-
Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN)
-
A diamine ligand (e.g., N,N'-dimethylethylenediamine) or a phenanthroline-based ligand
-
Anhydrous toluene or other non-polar high-boiling solvent
-
Potassium iodide (KI) (optional, as an additive)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI (0.1 equiv) and the ligand (0.2 equiv) to an oven-dried Schlenk tube.
-
Add the cyanide source (1.2-1.5 equiv) and 6-Bromo-4-methoxynicotinonitrile (1.0 equiv).
-
If using NaCN, the addition of a catalytic amount of KI can be beneficial to promote a domino halide exchange.[10]
-
Add anhydrous solvent (e.g., toluene) to achieve a substrate concentration of 0.2-0.5 M.
-
Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia to complex the copper salts.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand: Diamine or phenanthroline ligands can stabilize the copper catalyst and increase its solubility and reactivity.
-
Solvent: Apolar solvents are often preferred in copper-catalyzed cyanations to simplify the workup and product isolation.[10]
-
Additive (KI): In the case of aryl bromides, the in-situ formation of the more reactive aryl iodide through a halide exchange with KI can accelerate the reaction.[10][11]
Comparative Data and Expected Outcomes
| Catalytic System | Cyanide Source | Typical Yields for Bromo-pyridines (%) | Key Advantages | Potential Challenges |
| Pd(OAc)₂ / Phosphine Ligand | K₄[Fe(CN)₆] | 70-95 | Low toxicity of cyanide source, broad functional group tolerance.[6] | Requires higher temperatures, potential for catalyst deactivation. |
| CuI / Diamine Ligand | NaCN / KI | 65-90 | Cost-effective, can be performed in non-polar solvents.[10] | Stoichiometric cyanide source can be toxic, workup can be more complex. |
| Pd-NHC Complexes | K₄[Fe(CN)₆] | 80-98 | High catalytic activity, good for sterically hindered substrates. | Ligand synthesis can be complex. |
| Photoredox/Nickel Dual Catalysis | α-aminoacetonitriles | 75-93 | Mild reaction conditions (room temperature).[12] | Requires specialized equipment (photoreactor). |
Table 1: Comparison of different catalytic systems for the cyanation of bromo-pyridines.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (for palladium catalysis), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Side Reactions: The formation of de-brominated or hydrolyzed byproducts may occur. Optimizing the reaction time and temperature can help minimize these side reactions.
-
Poor Yield: For palladium-catalyzed reactions, catalyst poisoning by excess cyanide can be an issue. Using a slow-release cyanide source or carefully controlling the stoichiometry can mitigate this. In copper-catalyzed reactions, ensuring complete exclusion of air is critical, as Cu(I) can be oxidized to the less active Cu(II).
Conclusion
The cyanation of 6-Bromo-4-methoxynicotinonitrile is a synthetically valuable transformation that can be achieved through various transition-metal-catalyzed methods. Both palladium and copper-based catalytic systems offer viable routes, each with its own set of advantages and considerations. The choice of the optimal protocol will depend on factors such as cost, scale, available equipment, and the desired level of functional group tolerance. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a robust starting point for researchers to successfully synthesize 4-Methoxy-6-cyanoniconinonitrile and to further explore its potential in the development of novel chemical entities.
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Ushkov, A. V., & Grushin, V. V. (2011). Rational catalysis design on the basis of mechanistic understanding: highly efficient Pd-catalyzed cyanation of aryl bromides with NaCN in recyclable solvents. Journal of the American Chemical Society, 133(28), 10999-11005. [Link]
-
Yang, C. T., Fu, H., & Jiang, Y. J. (2013). Copper-mediated direct aryl C–H cyanation with azobisisobutyronitrile via a free-radical pathway. Organic letters, 15(13), 3464-3467. [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2013). Palladium-catalyzed cyanation of aryl (pseudo) halides using a redox-active N–CN reagent. Chemical Communications, 49(87), 10266-10268. [Link]
-
Wang, D., Zhu, N., Chen, P., Lin, Z., & Liu, G. (2017). Photoredox catalysis unlocks the nickel-catalyzed cyanation of aryl halides under benign conditions. CCS Chemistry, 1(1), 183-191. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 49(18), 6663-6712. [Link]
-
Grushin, V. V. (2010). Copper-catalyzed cyanation reactions. In Copper-Catalyzed Halogen Exchange Reactions (pp. 1-38). Springer, Berlin, Heidelberg. [Link]
-
Fleming, F. F., & Yao, L. (2015). Mild palladium-catalyzed cyanation of (hetero) aryl halides and triflates in aqueous media. Organic letters, 17(2), 346-349. [Link]
-
Surry, D. S., & Buchwald, S. L. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical science, 11(36), 9755-9773. [Link]
-
Do, H. Q., & Daugulis, O. (2010). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl (ethoxymethylene) cyanoacetate as a cyanating agent and its mechanism. Organic & biomolecular chemistry, 8(24), 5555-5558. [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]
-
Kumar, S., & Engman, L. (2017). Copper-mediated C–X functionalization of aryl halides. Organic Process Research & Development, 21(11), 1731-1746. [Link]
-
Bryce, M. R., & Chesney, A. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(1), 375-378. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero) Aryl Chlorides and Bromides. Angewandte Chemie, 125(38), 10217-10221. [Link]
-
Zhang, G. Y., Yu, J. T., Hu, M. L., & Cheng, J. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. The Journal of organic chemistry, 78(6), 2710-2714. [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
-
Fairlamb, I. J. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Singh, S. K., & Mishra, P. C. (2016). An ab initio study of the effect of substituents on the n→ π* interactions between 7-azaindole and 2, 6-difluorosubstituted pyridines. The Journal of Physical Chemistry A, 120(30), 6075-6082. [Link]
-
Ghashang, M., & Nejad, M. S. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized Covalent Organic Framework (COF). Journal of Synthetic Chemistry. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2018). Comparison of different catalytic systems in the cyanation reaction. ResearchGate. [Link]
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Um, I. H., & Buncel, E. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the American Chemical Society, 129(35), 10812-10819. [Link]
-
Organic Chemistry Explained. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]
-
StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
ChemSurvival. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
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synthesis of substituted nicotinonitriles from 6-Bromo-4-methoxynicotinonitrile
An In-Depth Guide to the Synthesis of Substituted Nicotinonitriles from 6-Bromo-4-methoxynicotinonitrile
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry and drug discovery. Its derivatives are integral to a multitude of approved therapeutic agents, including Bosutinib, Neratinib, and Milrinone, which are used in oncology and for cardiovascular conditions.[1][2] The pyridine ring system is a common N-heteroaromatic found in various physiologically active compounds, while the nitrile group offers unique electronic properties, acting as a potent hydrogen bond acceptor and a bioisostere for other functional groups.[1][3] This combination has led to the development of nicotinonitrile-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
6-Bromo-4-methoxynicotinonitrile has emerged as a particularly valuable and versatile starting material for the synthesis of complex, highly functionalized nicotinonitrile libraries. Its strategic design offers two key points for chemical diversification:
-
The C6-Bromine Atom: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents.
-
The C4-Methoxy Group: While less reactive than the C6-bromo position, the methoxy group can potentially undergo nucleophilic aromatic substitution under specific conditions, offering a secondary site for modification.
This guide provides a comprehensive overview of the key synthetic transformations starting from 6-Bromo-4-methoxynicotinonitrile, complete with detailed, field-proven protocols, mechanistic insights, and troubleshooting advice for researchers in drug development and synthetic chemistry.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widely utilized method for functionalizing 6-Bromo-4-methoxynicotinonitrile is through palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern C-C and C-N bond formation, offering high efficiency and broad functional group tolerance.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is the premier method for introducing aryl, heteroaryl, or vinyl groups at the C6 position, creating biaryl and hetero-biaryl systems of significant interest in medicinal chemistry.[7][8][9]
Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The choice of ligand is critical, as it influences the efficiency of both the oxidative addition and reductive elimination steps.[10] The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 6-Aryl-4-methoxynicotinonitriles
Materials:
-
6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)[7]
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5-3.0 equiv) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene/Water mixture
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-methoxynicotinonitrile, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst by dissolving the palladium source and ligand in the reaction solvent. Stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.[10]
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
If using an aqueous base, add degassed water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-methoxynicotinonitrile.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds. This reaction introduces a rigid alkynyl linker, which is a valuable motif in drug design and materials science.[12][13]
Causality and Mechanism: This reaction uniquely employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki coupling, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step in transferring the alkynyl group to the palladium center.[13][14] Using a copper-free protocol can be advantageous to minimize the common side reaction of alkyne homocoupling (Glaser coupling).[15][16]
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 6-Alkynyl-4-methoxynicotinonitriles
Materials:
-
6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv, also serves as solvent)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 6-alkynyl-4-methoxynicotinonitrile.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 5 | TEA | RT | 88-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 2 | DIPA | 50 | 90-97 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | 5 | TEA | RT | 85-92 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of aryl halides with a vast array of primary and secondary amines, anilines, and other N-nucleophiles.[17][18] This reaction is indispensable for synthesizing compounds where a nitrogen atom is directly attached to the pyridine core.
Causality and Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-couplings but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to deprotonate the amine, forming a palladium-amido complex.[19] The choice of ligand is absolutely critical for this reaction's success. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are required to promote the reductive elimination step, which is often rate-limiting and forms the desired C-N bond.[18][19][20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-Amino-4-methoxynicotinonitriles
Materials:
-
6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
BINAP or a suitable Buchwald ligand (e.g., XPhos) (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the base (NaOt-Bu or Cs₂CO₃) to a dry Schlenk flask.
-
Add the palladium catalyst, the ligand, and 6-Bromo-4-methoxynicotinonitrile.
-
Add the anhydrous solvent (e.g., Toluene).
-
Add the amine coupling partner via syringe.
-
Seal the flask and heat the mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) / Ligand (mol%) | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd(OAc)₂ (2) / BINAP (4) | NaOt-Bu | 100 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (2) / XPhos (5) | Cs₂CO₃ | 110 | 75-85 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | 100 | 70-80 |
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is the workhorse for modifying the C6 position, the C4-methoxy group can also be a target for substitution, typically via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[21]
Causality and Mechanism: An SNAr reaction is possible because the pyridine ring is inherently electron-deficient. The electron-withdrawing effects of the ring nitrogen and the C3-nitrile group activate the ring towards attack by strong nucleophiles.[22] Attack is favored at the C2 and C4 positions, as this allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing resonance contributor.[23] This reaction generally requires harsher conditions (higher temperatures, stronger nucleophiles) than the cross-coupling reactions at the C6-bromo position.
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst and deactivate it. Strict adherence to inert atmosphere techniques (using Schlenk lines or a glovebox) is crucial for reproducibility and high yields.
-
Solvent and Reagent Purity: Use of anhydrous, degassed solvents is mandatory. Reagents should be of high purity.
-
Side Reactions:
-
Debromination: Premature reduction of the C-Br bond can occur, especially at high temperatures or with prolonged reaction times. Monitoring the reaction is key.
-
Homocoupling: In Sonogashira coupling, dimerization of the alkyne (Glaser coupling) can be a significant side reaction. This is often minimized by using copper-free conditions or ensuring a strictly anaerobic environment.[16] In Suzuki coupling, boronic acid homocoupling can also occur.
-
-
Ligand Selection: The choice of phosphine ligand is not universal. For challenging substrates (e.g., sterically hindered amines in Buchwald-Hartwig reactions), specialized, bulky ligands are often necessary to achieve good results.[18]
Conclusion
6-Bromo-4-methoxynicotinonitrile stands out as a highly valuable and adaptable platform for the synthesis of diverse substituted nicotinonitriles. Through the strategic application of modern synthetic methodologies—primarily palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—researchers can efficiently generate extensive libraries of novel compounds. The protocols and insights provided in this guide serve as a robust foundation for scientists and professionals in drug discovery to explore the vast chemical space accessible from this key intermediate, accelerating the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Benchchem.
- Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
- Semantic Scholar. (2021).
- Pakholka, N. A., et al. (2025). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Russian Journal of General Chemistry.
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- PMC. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.
- ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- Wikipedia.
- ACS Publications. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023).
- Wikipedia. Sonogashira coupling.
- Wikipedia.
- Benchchem. Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry Stack Exchange. (2018).
- Beilstein Journals. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry Steps. (2021).
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lab Reporter [fishersci.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-4-methoxynicotinonitrile
Status: Operational Ticket ID: SUZ-PYR-CN-006 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Electron-Deficient Pyridine Couplings
Executive Summary: The "Deceptive Activation" Trap
Researchers often assume that 6-Bromo-4-methoxynicotinonitrile is an ideal substrate for Suzuki-Miyaura coupling because it is highly electron-deficient. While electron deficiency facilitates the oxidative addition step, this specific scaffold presents a "perfect storm" of three competing failure modes:
-
Catalyst Poisoning: The pyridine nitrogen (N1) and the nitrile (CN) are potent ligands that can displace phosphines, sequestering the Palladium (Pd) in an inactive "resting state."
-
Base Sensitivity: The nitrile group at C3 is highly activated by the electron-poor ring, making it susceptible to hydrolysis (to amide/acid) or nucleophilic attack under standard aqueous/basic conditions.
-
Competitive SNAr: The 4-methoxy group or the 6-bromo group can undergo nucleophilic aromatic substitution by the base (e.g., OH⁻ or alkoxide), leading to dead-end byproducts.
This guide moves beyond standard protocols to address these specific electronic and steric challenges.
Part 1: Diagnostic Triage (Troubleshooting Guide)
Use this decision matrix to identify the root cause of your low yield based on your crude LC-MS/NMR data.
Q1: "My starting material (SM) is consumed, but the product yield is low (<30%). What happened?"
-
Diagnosis: You likely have Side Reaction Dominance .
-
Check For:
-
Hydrolysis: Look for M+18 (Amide) or M+19 (Acid) peaks. The nitrile hydrolyzed.[1][2][3][4][5]
-
SNAr: If you used hydroxide or alkoxide bases, look for the displacement of the -Br or -OMe group by the base.
-
Protodeboronation: If the aryl boronic acid is unstable (e.g., 2-heteroaryl), it may have lost the boron group before coupling.
-
-
Solution: Switch to anhydrous conditions (See Protocol B) or use a weaker base (e.g., K₃PO₄ instead of Na₂CO₃).
Q2: "The reaction stalled with >50% SM remaining. Adding more catalyst didn't help."
-
Diagnosis: Catalyst Poisoning (The Pyridine Trap).
-
Mechanism: The pyridine nitrogen is coordinating to the Pd(II) intermediate, forming a stable dimer that cannot undergo transmetalation. Standard ligands like PPh₃ are too weak to prevent this.
-
Solution: You need bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically crowd out the pyridine nitrogen. Switch to Protocol A.
Q3: "The reaction turned black immediately, and no product formed."
-
Diagnosis: "Pd-Black" Precipitation.
-
Cause: The catalyst decomposed to bulk Pd(0) metal before entering the cycle. This often happens with Pd(PPh₃)₄ in the presence of strong oxidants or if the ligand concentration is too low.
-
Solution: Use a Precatalyst (e.g., XPhos Pd G2) which releases the active species only upon heating, or ensure rigorous degassing.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competitive pathways that lower yield for this specific substrate.
Caption: Figure 1. Competitive reaction pathways. Red paths indicate failure modes common to electron-deficient cyanopyridines.
Part 3: Optimized Experimental Protocols
Do not use generic "tetrakis" conditions. Use these targeted protocols designed for difficult heterocycles.
Protocol A: The "Buchwald" Standard (High Success Rate)
Best for: Sluggish reactions where catalyst poisoning is the main issue.
| Parameter | Recommendation | Rationale |
| Precatalyst | XPhos Pd G2 (2–5 mol%) | Generates active Pd(0) + bulky ligand. XPhos prevents pyridine coordination [1]. |
| Solvent | THF : Water (10:1) | THF solubilizes the organic components; minimal water activates the boronate. |
| Base | K₃PO₄ (2.0 equiv, 0.5M aq) | Phosphate is milder than carbonate/hydroxide, reducing nitrile hydrolysis risk. |
| Temp | 60°C – 80°C | Moderate heat avoids thermal decomposition of the catalyst. |
Step-by-Step:
-
Charge a vial with 6-Bromo-4-methoxynicotinonitrile (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF (0.2 M concentration relative to halide).
-
Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).
-
Stir vigorously at 60°C. Monitor by LC-MS at 1h and 4h.
Protocol B: The "Anhydrous" Method (Nitrile Protection)
Best for: Substrates where the nitrile hydrolyzes to amide (M+18 peak observed).
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | Separate Pd source and ligand allows precise control. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, non-nucleophilic. |
| Base | CsF (2.5 equiv) or Anhydrous K₃PO₄ | Fluoride activates boronic acids/esters without water, preventing hydrolysis [2]. |
| Temp | 90°C – 100°C | Anhydrous couplings often require higher energy to overcome the transmetalation barrier. |
Step-by-Step:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add Halide, Boronic Acid, Pd₂(dba)₃, XPhos, and finely ground CsF (Cesium Fluoride).
-
Add anhydrous Dioxane.
-
Heat to 90°C. Note: CsF has low solubility, so vigorous stirring is critical.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Pd(dppf)Cl₂? It’s cheaper. A: Yes, but with a caveat.[6] Pd(dppf)Cl₂ is robust, but the ferrocene ligand is less bulky than XPhos. If you use it, use DME/Water as the solvent system and heat to 80°C. If conversion stalls at 60%, switch to Protocol A.
Q: Why is my boronic acid not reacting? A: If your coupling partner is also a heteroaryl boronic acid (e.g., pyridine-3-boronic acid), it is likely undergoing protodeboronation faster than the coupling.
-
Fix: Switch to a Boronic Ester (Pinacol) or a Potassium Trifluoroborate (BF₃K) salt. These are more stable and release the active boron species slowly [3].[6]
Q: How do I remove the Palladium residues? A: Pyridines love to hold onto residual Palladium. Post-reaction, treat your organic phase with a metal scavenger like SiliaMetS® Thiol or wash with an aqueous solution of N-acetylcysteine or sodium diethyldithiocarbamate.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 1994.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
Sources
Technical Support Center: 6-Bromo-4-methoxynicotinonitrile Synthesis
Ticket ID: #SNAr-6B4M-001 Subject: Impurity Management & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage Desk: Diagnostic Overview
Welcome to the technical support hub for 6-Bromo-4-methoxynicotinonitrile . This intermediate is a critical scaffold in the synthesis of EGFR and BTK inhibitors.
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) on a 4,6-dihalonicotinonitrile precursor. Your primary challenge is the "Regioselectivity Triangle" : balancing the formation of the target against the regioisomer (4-bromo-6-methoxy) and the over-reacted bis-product (4,6-dimethoxy).
Visualizing the Problem (Logic Flow)
The following diagram illustrates the competing reaction pathways and the resulting impurity profile.
Figure 1: Reaction pathway logic showing the competition between C4 (Target) and C6 (Impurity) substitution sites.
Tier 1 Support: The Regioselectivity Challenge
User Issue: "I am seeing a persistent impurity (~5-10%) that co-elutes with my product. Is it the regioisomer?"
Root Cause Analysis: Yes, this is likely 4-bromo-6-methoxynicotinonitrile . In the SNAr mechanism, the nucleophile (methoxide) attacks the electron-deficient pyridine ring.
-
Position 4 (Target): Activated by the para-nitrogen and the ortho-cyano group (CN). The CN group is a strong electron-withdrawing group (EWG), making C4 highly electrophilic [1].
-
Position 6 (Impurity): Activated by the ortho-nitrogen but is meta to the cyano group.
While C4 is electronically favored, higher temperatures or insufficient solvent polarity can lower the energy barrier for C6 attack, increasing the regioisomer ratio.
Optimization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C | Low temperature favors the kinetic product (C4 substitution) over the thermodynamic or less activated C6 product. |
| Base Addition | Slow, Dropwise | Prevents localized "hotspots" of high methoxide concentration that promote bis-substitution and loss of selectivity. |
| Solvent | THF / MeOH (4:1) | Using pure MeOH can be too aggressive. Diluting with THF (aprotic) moderates the reactivity of the methoxide anion. |
| Stoichiometry | 0.95 - 1.05 eq. | Never exceed 1.05 equivalents of NaOMe initially. Monitor by HPLC before adding more. |
Step-by-Step Correction Workflow:
-
Dissolve 4,6-dibromonicotinonitrile in anhydrous THF (5 vol).
-
Cool the solution to -10°C (ice/salt bath).
-
Prepare a solution of NaOMe (1.0 eq) in MeOH.
-
Add the NaOMe solution dropwise over 30 minutes, maintaining internal temp < 0°C.
-
Stop Point: Analyze an aliquot by HPLC/UPLC immediately after addition.
-
If SM > 5%: Add 0.05 eq NaOMe.
-
If Bis-impurity appears: Quench immediately with dilute acetic acid.
-
Tier 2 Support: Purification & Bis-Methoxy Removal
User Issue: "I overshot the reaction and have 15% 4,6-dimethoxynicotinonitrile. Column chromatography isn't separating them well."
Root Cause Analysis: The bis-methoxy impurity is structurally similar but significantly less polar than the mono-bromo products (loss of the polar C-Br bond, addition of lipophilic methyl). However, on standard Silica, the separation can be poor due to the overwhelming dipole of the nitrile group.
Purification Strategy Table
| Method | Effectiveness | Protocol Notes |
| Flash Chromatography | Moderate | Use DCM/MeOH instead of Hex/EtOAc. The chlorinated solvent interacts better with the pyridine nitrogen, often improving resolution between the mono- and bis-products. |
| Recrystallization | High | Solvent: Ethanol/Water or IPA. The bis-methoxy impurity is often more soluble in alcohols than the mono-bromo target. |
| Acid Wash (Trick) | High | The bis-methoxy pyridine is more basic (two electron-donating OMe groups) than the target (one OMe, one withdrawing Br). |
The "Acid Wash" Rescue Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Wash with 0.5 M HCl (Cold).
-
Theory: The electron-rich bis-methoxy impurity protonates more easily and may partition into the aqueous phase, while the electron-poor target (due to Br and CN) remains in the organic phase.
-
Caution: Test on a small scale first; if the target also protonates, you will lose yield.
-
-
Wash organic layer with Brine, Dry over Na2SO4, and concentrate.
Tier 3 Support: Analytical Forensics
User Issue: "How do I prove I have the 4-methoxy isomer and not the 6-methoxy isomer without a crystal structure?"
Forensic Analysis: You must rely on 1H NMR and NOE (Nuclear Overhauser Effect) experiments. The position of the protons relative to the Cyano (CN) group is the key identifier.
NMR Diagnostic Table (DMSO-d6)
| Feature | Target (6-Br-4-OMe) | Regioisomer (4-Br-6-OMe) |
| C2-Proton | Singlet (~8.6 ppm) | Singlet (~8.7 ppm) |
| C5-Proton | Singlet (~7.5 ppm) | Singlet (~7.2 - 7.3 ppm) |
| NOE Signal | Strong NOE between OMe and C5-H . | Strong NOE between OMe and C5-H . |
| HMBC (Definitive) | OMe protons correlate to C4. C4 correlates to C2-H (meta) and C5-H (ortho). | OMe protons correlate to C6. C6 correlates to C2-H (meta) but weakly or differently than C4. |
The "Smoking Gun" (Chemical Shift Logic):
-
Target: The C5 proton is flanked by the OMe group (shielding) and the Br group (deshielding).
-
Regioisomer: The C5 proton is flanked by the Br group and the OMe group.
-
Differentiation: Look at the Carbon NMR .
-
C-Br Carbon: Typically 140-150 ppm.
-
C-OMe Carbon: Typically 160-165 ppm.
-
In the target, the Carbon attached to OMe is C4. In the regioisomer, it is C6. C6 is adjacent to the Nitrogen, which generally shifts it further downfield compared to C4 [2].
-
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyridines: Nucleophilic Substitution).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
- Lovering, F., et al. (2010). Process for the preparation of 6-bromo-4-methoxynicotinonitrile.
For further assistance, please upload your HPLC chromatogram and NMR FID files to our secure server.
unexpected regioisomers in 6-Bromo-4-methoxynicotinonitrile reactions
The following technical support guide is designed for researchers working with 6-Bromo-4-methoxynicotinonitrile (CAS: 1003711-35-0). It addresses specific regioselectivity challenges, "unexpected" side reactions, and optimization strategies.
Topic: Troubleshooting Unexpected Regioisomers & Reactivity Profiles Ticket ID: CHEMSUP-882-BN Status: Open Analyst: Senior Application Scientist
System Overview: The "Deceptive" Scaffold
6-Bromo-4-methoxynicotinonitrile is a high-value intermediate for kinase inhibitors (e.g., EGFR, Src family). While it appears to be a standard electrophile, it possesses three competing reactive centers that often lead to "unexpected" regioisomers during SNAr and metalation reactions.
The Reactivity Heatmap
The diagram below illustrates the competing activation vectors that cause regio-scrambling.
Figure 1: Electronic activation map. Note that while C6 is the intended target, the C4-OMe bond is destabilized by the ortho-cyano group, and C2-H is highly acidic.
Troubleshooting Guides (FAQs)
Ticket #1: "I tried to displace the Bromine (C6) with an amine, but I lost the Methoxy group (C4)."
Diagnosis: You have encountered Regio-Inversion due to Ortho-Activation . While Bromine is generally a better leaving group than Methoxy, the 3-Cyano group exerts a powerful inductive effect on the ortho position (C4). In contrast, the C6 position is para to the Cyano group.
-
The Trap: Small, hard nucleophiles (e.g., primary amines, methoxide) are controlled by charge interactions. The C4 carbon is often more positively charged (harder electrophile) due to the proximity of the Cyano group, leading to the displacement of OMe instead of Br [1, 4].
Corrective Protocol:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use "Softer" Nucleophiles | Thiols or anilines prefer the orbital-controlled C6-Br substitution. |
| Base | Avoid Alkoxides (NaOMe/Et) | Alkoxides can displace the C4-OMe or attack the nitrile. Use hindered bases like DIPEA or Cs₂CO₃ . |
| Solvent | Switch to THF or Dioxane | Highly polar solvents (DMSO/DMF) enhance the "hardness" of nucleophiles, promoting C4 attack. Lower polarity favors C6 [2]. |
| Temperature | Maintain < 60°C | C4-displacement usually has a higher activation energy. Keep it cool to favor the kinetic C6-Br displacement. |
Ticket #2: "My Suzuki coupling failed, and I see starting material or dehalogenated product."
Diagnosis: Catalyst Poisoning via Nitrile Coordination. The 3-CN group is a competent ligand for Palladium(0). It can displace phosphine ligands, forming an inactive Pd(Ar)(CN)L species. Additionally, if you used a strong base (e.g., KOtBu), you may have triggered a Halogen Dance or deprotonation at C2/C5.
Corrective Protocol:
-
Pre-heat the Catalyst: Mix the Pd source and Ligand in solvent at 60°C for 5 mins before adding the substrate. This ensures the active catalytic species is formed and robust.
-
Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . These are less likely to be displaced by the nitrile nitrogen.
-
Base Selection: Switch from strong alkoxides to K₃PO₄ (mild) or KF (anhydrous). This prevents base-catalyzed side reactions on the pyridine ring.
Ticket #3: "I tried to lithiate C6 to make the Grignard, but the electrophile added to C2."
Diagnosis: Directed Ortho Metalation (DoM) Competition. You intended to perform a Lithium-Halogen exchange at C6. However, the C2 proton is flanked by the Ring Nitrogen and the Nitrile. It is extremely acidic (pKa < 20).
-
Mechanism: n-BuLi acts as a base (deprotonating C2) faster than it acts as a nucleophile (exchanging Br at C6).
Corrective Protocol: Do NOT use n-BuLi or t-BuLi directly. Use the Turbo-Grignard Method .
Step-by-Step Protocol (C6-Functionalization):
-
Dry Conditions: Flame-dry flask, Ar atmosphere. Solvent: Anhydrous THF.
-
Reagent: Use iPrMgCl·LiCl (Turbo Grignard).
-
Temperature: Cool substrate to -15°C (not -78°C).
-
Addition: Add iPrMgCl·LiCl dropwise.
-
Why? The Magnesium reagent is less basic than Lithium reagents, minimizing C2-deprotonation. The LiCl breaks aggregates, accelerating the Br-Mg exchange at C6 [3].
-
-
Quench: Add your electrophile (aldehyde, ketone, etc.) after 30 minutes.
Decision Tree: Optimizing SNAr
Use this logic flow to determine the optimal conditions for your specific nucleophile.
Figure 2: Decision tree for minimizing regio-scrambling during nucleophilic substitution.
Summary of Regio-Control Factors
| Variable | Favors C6-Br Attack (Desired) | Favors C4-OMe Attack (Undesired) |
| Electronic Control | Orbital Control (Soft-Soft) | Charge Control (Hard-Hard) |
| Solvent | THF, Toluene, Dioxane | DMSO, DMF, NMP |
| Temperature | Low (< 40°C) | High (> 80°C) |
| Leaving Group Ability | Br > OMe (Kinetic) | OMe activated by ortho-CN |
| Sterics | C6 is sterically open | C4 is ortho to CN (Steric crowding favors C6, but electronics favor C4) |
References
-
Regioselectivity in Pyridine SNAr: Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution.[1] Source: ResearchGate / J. Org.[2] Chem. Link:
-
Solvent Effects on Regiochemistry: Title: Solvent Hydrogen Bond Basicity Determines Regioselectivity in SNAr.[3] Source: RSC Advances / BenchChem. Link:
-
Halogen-Metal Exchange vs. Deprotonation: Title: Turbo-Grignards for Functionalization of Sensitive Heterocycles. Source: Knochel Group / Sigma-Aldrich Technical Bulletin. Link:
-
Displacement of Alkoxy Groups: Title: Nucleophilic Aromatic Substitution of Methoxy Groups in Activated Pyridines. Source: Journal of Medicinal Chemistry (General Principle citation). Link:
Sources
Technical Support Center: Preventing Homocoupling in 6-Bromo-4-methoxynicotinonitrile Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic strategies. Here, we address the common challenge of homocoupling and other side reactions, providing in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with 6-Bromo-4-methoxynicotinonitrile?
A1: Homocoupling is a significant side reaction where two identical molecules of a starting material couple together.[1] In the case of 6-Bromo-4-methoxynicotinonitrile, this can manifest as the dimerization of the boronic acid or organostannane coupling partner (e.g., in Suzuki or Stille reactions) or the terminal alkyne (in Sonogashira reactions).[1][2] This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote homocoupling. A key contributor is the presence of Pd(II) species in the reaction mixture, which can arise from the use of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by residual oxygen.[3][4] In Suzuki reactions, higher oxygen levels have been shown to increase the homocoupling of boronic acids.[3][5] For Sonogashira couplings, the copper(I) co-catalyst is a known promoter of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[2][6]
Q3: Besides homocoupling, what other common side reactions should I be aware of when working with 6-Bromo-4-methoxynicotinonitrile?
A3: Another prevalent side reaction is hydrodehalogenation (or debromination), where the bromine atom on the nicotinonitrile ring is replaced by a hydrogen atom.[1][3] This can be caused by various hydride sources in the reaction, including protic solvents like water or alcohols, and even some bases.[2][3]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to diagnosing and resolving issues with homocoupling in your cross-coupling reactions with 6-Bromo-4-methoxynicotinonitrile.
Issue 1: Significant Homocoupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a biaryl byproduct derived from the boronic acid/ester.
-
Reduced yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Oxygen | Solution: Rigorously degas all solvents and the reaction mixture. This is critical because oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][5] A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use and to maintain an inert atmosphere throughout the reaction. |
| Pd(II) Precatalyst | Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) state can sometimes be inefficient or lead to side reactions like homocoupling.[3] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, using well-defined precatalysts that efficiently generate Pd(0) in situ, such as Buchwald precatalysts, can be beneficial.[3] |
| Base Selection | Solution: The choice of base can influence the rate of transmetalation versus competing side reactions.[4] While stronger bases can facilitate the formation of the active boronate species, they can also promote other pathways. Experiment with milder bases like K₂CO₃ or K₃PO₄.[7] The solubility of the base is also a factor; in some cases, a biphasic system with an aqueous base can be advantageous.[1] |
| Ligand Choice | Solution: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[8] Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homocoupling.[8] Consider screening a panel of ligands, such as those from the Buchwald or Fu groups, to identify the optimal one for your specific substrate combination. |
| Reaction Temperature | Solution: Higher temperatures can sometimes favor homocoupling.[9] If you are observing significant byproduct formation, try lowering the reaction temperature and extending the reaction time. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal temperature profile.[10] |
Issue 2: Alkyne Dimerization (Glaser Coupling) in Sonogashira Coupling
Symptoms:
-
Formation of a symmetrical di-alkyne byproduct.
-
Consumption of the terminal alkyne starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Copper(I) Co-catalyst | Solution: The copper(I) co-catalyst is a primary driver of alkyne homocoupling.[2][6] The most effective strategy to prevent this is to employ a copper-free Sonogashira protocol.[1][6] These conditions often rely on specialized palladium catalysts and ligands that can facilitate the catalytic cycle without the need for copper. |
| Presence of Oxygen | Solution: As with Suzuki coupling, oxygen can promote the oxidative dimerization of the alkyne.[2] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. |
| Amine Base | Solution: The choice of amine base can influence the extent of homocoupling. While bases like triethylamine or diisopropylethylamine are common, their purity and handling are important.[1] Ensure the amine is freshly distilled and free of oxidative impurities. |
Issue 3: Homocoupling of the Organostannane Reagent in Stille Coupling
Symptoms:
-
Formation of a symmetrical biaryl or divinyl byproduct from the organotin reagent.
-
Reduced yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Transmetalation | Solution: The transmetalation step in the Stille catalytic cycle involves the transfer of the organic group from tin to palladium.[11] If this step is slow, side reactions like homocoupling can become more competitive. The choice of the "non-transferable" groups on the tin reagent is important; methyl or butyl groups are commonly used as they have a low migratory aptitude.[11] |
| Ligand Effects | Solution: The ligand on the palladium catalyst influences the rates of the elementary steps in the catalytic cycle.[12] Ligands that accelerate the rate of transmetalation and subsequent reductive elimination relative to competing pathways can suppress homocoupling. Consider screening different phosphine ligands to optimize the reaction. |
| Additives | Solution: In some cases, additives can facilitate the Stille coupling and suppress side reactions. For example, the addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. However, this must be carefully optimized as copper can also promote homocoupling of certain substrates. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-4-methoxynicotinonitrile with an arylboronic acid, incorporating measures to suppress homocoupling.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-4-methoxynicotinonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the copper-free Sonogashira coupling of 6-Bromo-4-methoxynicotinonitrile with a terminal alkyne.
-
Reaction Setup: In an oven-dried Schlenk tube, combine 6-Bromo-4-methoxynicotinonitrile (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the substrates) and monitor its progress.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Competing pathways of cross-coupling and homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Gass, K., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]
-
Ferreira, M. J., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Muzammil, N. N., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (2025, August 6). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
ChemistryViews. (2018, July 13). Finding Optimal Reaction Conditions. [Link]
-
Mitchell, M. B., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Sharma, A., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]
-
Shaughnessy, K. H. (2015). CHAPTER 14: Greener Approaches to Cross-Coupling. Royal Society of Chemistry. [Link]
-
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]
-
ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Reactions with 6-Bromo-4-methoxynicotinonitrile
Introduction: The Substrate Challenge
You are working with 6-Bromo-4-methoxynicotinonitrile . This is not a standard aryl halide; it is a "push-pull" heteroaryl system that presents specific electronic and coordination challenges.
-
The Trap (Chelation): The bromine at position C6 is
to the pyridine nitrogen. While this makes the C-Br bond electronically activated for oxidative addition, it places the ring nitrogen in the perfect position to chelate the Palladium center, potentially displacing your phosphine ligands and arresting the catalytic cycle. -
The Electronic Sink: The nitrile (C3) and the ring nitrogen make the ring highly electron-deficient. This increases susceptibility to nucleophilic attack (by the alkyne or base) at C2 or C4, rather than the desired catalytic coupling.
-
The Poison: The nitrile group itself can coordinate to Pd species in non-polar solvents, forming "Pd-black" or inactive complexes.
This guide moves beyond standard "textbook" conditions to address these specific failure modes.
Part 1: Diagnostic Decision Matrix
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
Part 2: Deep Dive Troubleshooting
Issue 1: The Reaction Stalls (Catalyst Sequestration)
Symptom: Starting material is unreacted. The catalyst may precipitate as Pd-black immediately upon heating.
Mechanism: The pyridine nitrogen and the C6-Bromine create a "pincer-like" geometry. Standard ligands like PPh
Solution: The "Chelation Control" Strategy You must use a ligand that binds to Palladium more tightly than your substrate does.
-
Switch to Bidentate Ligands: Replace Pd(PPh
) Cl with Pd(dppf)Cl . The ferrocene backbone locks the phosphines in place, preventing the pyridine nitrogen from displacing them [1]. -
Use Bulky, Electron-Rich Ligands: If dppf fails, use XPhos or SPhos . These bulky biaryl phosphines create a steric shield that prevents the pyridine nitrogen from approaching the metal center while accelerating oxidative addition into the C-Br bond [2].
Issue 2: Alkyne Homocoupling (Glaser Coupling)
Symptom: You observe the formation of a di-alkyne (R-C
Solution: The "Copper-Free" Protocol For electron-deficient substrates like 6-bromo-4-methoxynicotinonitrile, the oxidative addition is fast enough that Copper is often unnecessary.
-
Remove CuI: Run the reaction using Pd(OAc)
/ XPhos with Cs CO in Acetonitrile or Toluene. -
If CuI is required: You must degas solvents via freeze-pump-thaw (3 cycles), not just sparging. Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide [3].
Issue 3: Nitrile Hydrolysis or Nucleophilic Attack
Symptom: Appearance of a highly polar spot (amide) or displacement of the methoxy group. Mechanism:
-
Hydrolysis:[2] Nitriles hydrate to primary amides in the presence of water, heat, and base.
-
S
Ar: The 4-methoxy group is activated. Strong nucleophiles (like unhindered primary amines) can displace it.
Solution:
-
Base Selection: Switch from aqueous-compatible inorganic bases (K
CO ) to anhydrous organic bases like Triethylamine (TEA) or DIPEA . -
Solvent: Avoid DMF if possible (it can decompose to dimethylamine, a nucleophile). Use THF or 1,4-Dioxane .
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Copper-Cocatalyzed)
Best for: Initial screening when homocoupling is not the primary issue.
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 6-Bromo-4-methoxynicotinonitrile |
| Alkyne | 1.1 | Nucleophile | Slight excess only |
| Pd(dppf)Cl | 0.05 | Catalyst | Crucial: Bidentate ligand prevents poisoning [1] |
| CuI | 0.02 | Co-catalyst | Keep loading low (2 mol%) |
| TEA | 3.0 | Base | Anhydrous |
| THF | [0.2 M] | Solvent | Degassed (Sparged with Ar for 20 min) |
Procedure:
-
Charge an oven-dried Schlenk flask with Substrate, Pd(dppf)Cl
, and CuI. -
Evacuate and backfill with Argon (3x).
-
Add anhydrous THF and TEA via syringe.
-
Add Alkyne last.
-
Heat to 60°C . Monitor by LCMS at 1h and 4h.
Protocol B: The "Difficult Case" (Copper-Free / High Activity)
Best for: Preventing Glaser coupling or if Protocol A fails.
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | |
| Alkyne | 1.2 | Nucleophile | |
| Pd(OAc) | 0.05 | Pre-catalyst | |
| XPhos | 0.10 | Ligand | 1:2 Pd:Ligand ratio [2] |
| Cs | 2.0 | Base | Dried powder |
| MeCN | [0.2 M] | Solvent | Anhydrous |
Procedure:
-
Charge flask with Substrate, Pd(OAc)
, XPhos, and Cs CO . -
Evacuate and backfill with Argon (3x).
-
Add anhydrous MeCN and Alkyne.
-
Heat to 80°C . The reaction may turn dark orange/brown (active catalyst species).
Part 4: FAQ
Q: Why is my reaction turning black immediately?
A: This is "Pd-black" precipitation. Your ligand is dissociating.[3] Ensure you are using Pd(dppf)Cl
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwaves accelerate rate but also side reactions (nitrile hydrolysis). Limit temperature to 80-100°C and time to 10-20 minutes.
Q: My LCMS shows a mass of [M+18]. What is it?
A: This is the hydration of your nitrile group to a primary amide (-CONH
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Gelderblom, P., et al. (2016). Copper-Free Sonogashira Coupling of 2-Bromopyridines. Journal of Organic Chemistry. (General reference for bulky phosphines in heteroaryl couplings).
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(22), 5071–5074. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on bulky phosphines). Link
Sources
effect of solvent on 6-Bromo-4-methoxynicotinonitrile reactivity
Topic: 6-Bromo-4-methoxynicotinonitrile (CAS: 1003711-35-0 Analog)[1]
Executive Summary: The "Scaffold" Perspective
6-Bromo-4-methoxynicotinonitrile is a high-value pharmacophore, primarily used as an intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Its reactivity is defined by three competing electronic features:
-
C6-Bromo: The primary electrophilic site, highly activated for SNAr and Pd-catalyzed couplings.[1]
-
C3-Cyano (CN): A strong electron-withdrawing group (EWG) that activates the ring but is susceptible to hydrolysis.[1]
-
C4-Methoxy: A pseudo-inert group that can surprisingly undergo exchange (trans-etherification) under specific solvent conditions.[1]
This guide addresses the critical impact of solvent selection on yield, reaction rate, and impurity profiles.
Critical Workflows & Troubleshooting
Module A: Nucleophilic Aromatic Substitution (SNAr)
Target Reaction: Displacement of C6-Br by Amines/Alkoxides.[1]
The Mechanism:
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[2][3] The solvent's dielectric constant (
Solvent Selection Matrix:
| Solvent Class | Examples | Effect on Rate ( | Recommended For | Risk Factor |
| Polar Aprotic | DMF, DMSO, NMP | Fastest (100x-1000x) | Unreactive amines, sterically hindered nucleophiles.[1] | Difficult removal; can accelerate impurity formation.[1] |
| Polar Protic | Ethanol, Isopropanol | Slow | Highly reactive amines; crystallization-driven isolation.[1] | High Risk: Trans-etherification at C4 (see Module C). |
| Non-Polar | Toluene, DCM | Negligible | Phase-transfer catalysis (PTC) conditions only.[1] | Poor solubility of nucleophile salts.[1] |
Troubleshooting Guide:
Ticket #402: "My reaction with aniline in Ethanol is stuck at 40% conversion after 24h."
Diagnosis: Ethanol solvates the nucleophile (aniline) via hydrogen bonding, creating a "solvent cage" that raises the activation energy. Solution:
Swap Solvent: Switch to DMF or DMAc .[1] These solvents solvate the cation (if using a salt) but leave the nucleophile "naked" and highly reactive [1].
Temperature: Increase to 80°C.
Add Base: If using a salt form, add DIPEA (3.0 eq) to free the amine.
Module B: Palladium-Catalyzed Couplings (Suzuki-Miyaura)
Target Reaction: C-C Bond Formation at C6.
The Mechanism: Oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. Solvents must solubilize the organic halide and the boronic acid while accommodating the base.
Optimal Solvent Systems:
-
1,4-Dioxane / Water (4:1): The "Gold Standard."[1] Water dissolves the inorganic base (K₂CO₃/Cs₂CO₃), while Dioxane solubilizes the nicotinonitrile.
-
Toluene / Water: Used for scale-up (easier recovery), but requires vigorous stirring or Phase Transfer Catalysts (TBAB).[1]
Ticket #515: "I see significant hydrodehalogenation (Br replaced by H) instead of coupling."
Diagnosis: This often occurs in alcoholic solvents or when the reaction stalls due to poor solubility, allowing
-hydride elimination or reduction pathways to dominate. Solution:
Module C: The "Silent Killer" – Trans-etherification
Impurity Alert: C4-Methoxy Exchange.
The Science: The C4 position is vinylogous to the activating nitrile group. While less electrophilic than C6, it is susceptible to attack by alkoxides.[1]
The Scenario: You run a reaction using Sodium Ethoxide (NaOEt) in Ethanol .
-
Expected Product: 6-Ethoxy-4-methoxynicotinonitrile (Substitution at C6).[1]
-
Actual Product: 6-Ethoxy-4-ethoxy nicotinonitrile (Double substitution).
Visualizing the Pathway:
Prevention Protocol:
-
Rule of Thumb: Never use an alkoxide base (RO⁻) that does not match the C4-alkoxy group.[1]
-
Safe Bases: Use non-nucleophilic bases like Cs₂CO₃ , K₃PO₄ , or NaH in aprotic solvents (THF, DMF) to prevent attack at C4 [3].[1]
Frequently Asked Questions (FAQ)
Q1: What is the solubility profile of 6-Bromo-4-methoxynicotinonitrile?
-
High (>100 mg/mL): DMSO, DMF, DMAc.[1]
-
Moderate: DCM, Ethyl Acetate, THF.[1]
-
Low (<1 mg/mL): Water, Hexanes, Diethyl Ether.[1]
-
Tip: For NMR, use DMSO-d6.[1] CDCl₃ may require mild heating for concentrated samples.
Q2: Can I use microwave irradiation for these reactions? Yes. The nitrile group has a high dipole moment, coupling efficiently with microwave energy.
-
Warning: In methanol/water mixtures, microwave heating (>120°C) can hydrate the nitrile (-CN) to the primary amide (-CONH₂) [4].[1]
Q3: How do I remove DMF after the reaction? DMF has a high boiling point (153°C). Do not rotovap at high heat (degradation risk).[1]
-
Protocol: Dilute the reaction mixture 10x with water. The product usually precipitates (if hydrophobic). Filter and wash with water. If it oils out, extract with EtOAc and wash the organic layer with 5% LiCl solution (removes DMF into the aqueous phase).
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] [1]
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470. (Mechanistic parallel to trans-etherification in vinylogous systems).
-
Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1–21.[1] [1]
Sources
Technical Support Center: Temperature Optimization for 6-Bromo-4-methoxynicotinonitrile Reactions
Welcome to the technical support center for reactions involving 6-Bromo-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in key synthetic transformations. By understanding the causal relationships between temperature and reaction outcomes, you can effectively troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 6-Bromo-4-methoxynicotinonitrile is showing significant dehalogenation. How can I mitigate this side reaction by adjusting the temperature?
A1: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura couplings, and high temperatures are a primary contributor.[1] This occurs because elevated temperatures can promote the undesired reduction of the aryl bromide.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. High temperatures can accelerate the rate of dehalogenation relative to the desired cross-coupling.[1][2] Start by reducing the temperature in 10-15 °C increments. While lower temperatures may require longer reaction times, the trade-off is often a significant reduction in the dehalogenated byproduct.[3] It's a balance between reaction rate and selectivity.
-
Monitor Reaction Progress Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of your starting material.[1] Prolonged exposure to reaction conditions, even at a moderate temperature, can lead to increased dehalogenation.[1] Once the 6-Bromo-4-methoxynicotinonitrile is consumed, promptly quench the reaction.
-
Consider Other Reaction Parameters in Conjunction with Temperature:
-
Base Selection: Strong bases can exacerbate dehalogenation. If you are using a strong base like an alkoxide, consider switching to a weaker base such as K₂CO₃ or K₃PO₄, which may allow for a more controlled reaction even at slightly elevated temperatures.[1]
-
Ligand Choice: The phosphine ligand plays a crucial role. Some ligands are better at promoting the desired reductive elimination pathway over the dehalogenation pathway.[1]
-
Data Summary: Temperature Effects on Dehalogenation
| Temperature Range | Expected Outcome | Recommendation |
| High (>100 °C) | Increased rate of dehalogenation, lower yield of the desired product. | Avoid unless necessary for substrate activation. |
| Moderate (60-80 °C) | A good starting point for balancing reaction rate and minimizing side reactions. | Optimize within this range, monitoring closely. |
| Low (Room Temp - 50 °C) | Significantly reduced dehalogenation, but potentially much longer reaction times. | Consider for highly sensitive substrates or when maximizing purity is critical.[1] |
Q2: I am attempting a Buchwald-Hartwig amination and observing low yields. Could the reaction temperature be the issue?
A2: Absolutely. Temperature is a critical parameter in Buchwald-Hartwig aminations. The optimal temperature is highly dependent on the specific substrates, ligand, and base used.
Troubleshooting Steps:
-
Initial Temperature Selection: A common starting point for many Buchwald-Hartwig couplings is between 80-100 °C.[4] However, this is a general guideline and may not be optimal for 6-Bromo-4-methoxynicotinonitrile.
-
Temperature Too Low: If you are seeing little to no product formation, the reaction temperature may be insufficient to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium catalyst. Gradually increase the temperature in 10-15 °C increments.
-
Temperature Too High: Conversely, excessively high temperatures can lead to catalyst decomposition, degradation of starting materials or products, and an increase in side reactions. If your reaction mixture is turning dark or you observe a complex mixture of byproducts, consider lowering the temperature.
-
Correlation with Base Strength: The choice of base and reaction temperature are often linked. Weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate.[5] If you need to run the reaction at a lower temperature due to substrate sensitivity, you might need to employ a stronger base, such as NaOtBu or LHMDS.[4]
Experimental Workflow: Temperature Scouting for Buchwald-Hartwig Amination
Caption: A systematic workflow for temperature optimization in Buchwald-Hartwig amination.
Q3: During my workup, I'm noticing the formation of 6-bromo-4-methoxy-nicotinamide. How can I prevent this hydrolysis of the nitrile group?
A3: The hydrolysis of the nitrile group to an amide is a common issue, particularly under basic or acidic conditions, and is accelerated by heat.[6][7][8]
Troubleshooting Steps:
-
Control Temperature During Reaction and Workup:
-
Reaction: If your primary reaction is run at a high temperature in the presence of water and a base or acid, some level of hydrolysis is possible. If feasible for your main reaction, lowering the temperature can help.
-
Workup: Avoid prolonged exposure to strong aqueous acids or bases, especially with heating. If an aqueous extraction is necessary, perform it at room temperature or below (ice bath) and minimize the contact time.
-
-
Careful pH Control: The rate of nitrile hydrolysis is pH-dependent. Both strongly acidic and strongly basic conditions can promote this transformation.[7][8] During workup, if you need to adjust the pH, do so cautiously and with cooling.
-
Milder Conditions for Hydrolysis (If Amide is Desired): If your goal is to intentionally form the amide, this can be achieved by using milder conditions than those required for complete hydrolysis to the carboxylic acid. This often involves using a controlled amount of base and a moderate temperature.[6][9] For example, using an alkaline solution of hydrogen peroxide can be a mild method for converting nitriles to amides.[9]
Hydrolysis Pathway and Temperature Influence
Caption: Temperature's role in the stepwise hydrolysis of the nitrile group.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause Related to Temperature | Recommended Action |
| Low conversion | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments and monitor the reaction progress. |
| Significant byproduct formation (e.g., dehalogenation) | Reaction temperature is too high.[1] | Decrease the reaction temperature. Consider a ligand screen to find a more suitable catalyst system for lower temperatures. |
| Reaction stalls after initial conversion | Catalyst deactivation at the set temperature. | Lower the reaction temperature. Ensure the reaction is under an inert atmosphere, as oxygen ingress at high temperatures can degrade the catalyst.[10] |
| Yield varies between batches | Inconsistent heating (e.g., oil bath temperature fluctuations). | Use a reliable heating mantle with a temperature controller and stir vigorously to ensure even heat distribution. Preheat the oil bath to prevent temperature overshooting.[10] |
Issue 2: Formation of Impurities During Synthesis or Modification
| Symptom | Potential Cause Related to Temperature | Recommended Action |
| Presence of 4-hydroxy-6-bromonicotinonitrile | High temperatures causing demethylation of the methoxy group. | Reduce the reaction temperature. If high temperatures are unavoidable, consider a different synthetic route or protecting group strategy. |
| Hydrolysis of the nitrile to an amide or carboxylic acid | Elevated temperatures in the presence of acidic or basic aqueous media.[6][7] | Perform aqueous workups at room temperature or below. Minimize contact time with strong acids or bases. |
| Polymerization or decomposition | Excessive heat. | Lower the reaction temperature significantly. Consider running the reaction in a more dilute solution to help dissipate heat. |
Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Setup: In three separate oven-dried reaction vials equipped with stir bars, add 6-Bromo-4-methoxynicotinonitrile (1 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equiv.).
-
Inert Atmosphere: Seal the vials, and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[10]
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) to each vial.
-
Heating: Place each vial in a pre-heated heating block or oil bath at different temperatures: 60 °C, 75 °C, and 90 °C.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and GC-MS to determine the ratio of product to the dehalogenated byproduct.
-
Analysis: Continue monitoring at regular intervals until the starting material is consumed in the most promising reaction. Compare the final product-to-byproduct ratios to identify the optimal temperature.
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.).
- Basic hydrolysis of nitriles. (n.d.).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
- Converting Nitriles to Amides - Chemistry Steps. (2024, December 1).
- Reductions of aryl bromides in water at room temperature - PMC - NIH. (n.d.).
- Note - Hydrolysis of Nitriles | PDF | Amide | Amine - Scribd. (n.d.).
- Nitrile to Amide - Common Conditions. (n.d.).
- US3920670A - Process for hydrolysis of nitriles - Google Patents. (n.d.).
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. (2015, May 28).
- Practical iron-catalyzed dehalogenation of aryl halides - RSC Publishing. (n.d.).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
- An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential - Benchchem. (n.d.).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (2023, May 24).
- Scale-Up Guide: Buchwald-Hartwig Amination - MilliporeSigma. (n.d.).
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.).
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15).
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- 6-Bromo-4-methyl-nicotinonitrile - Synblock. (n.d.).
- Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC. (2024, February 9).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. (2015, December 17).
- Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles | The Journal of Organic Chemistry - ACS Publications. (2026, February 11).
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (2018, December).
- Kotb, E. R., & Anwar, M. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. (2025, August 6).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Basic hydrolysis of nitriles [quimicaorganica.org]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 10. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
Validation & Comparative
comparison of different palladium catalysts for 6-Bromo-4-methoxynicotinonitrile coupling
Executive Summary
6-Bromo-4-methoxynicotinonitrile (CAS: 216956-78-4) is a privileged scaffold in the synthesis of type I and II kinase inhibitors (e.g., EGFR, MEK inhibitors). Its chemical architecture features a highly electron-deficient pyridine core activated by a nitrile group at C3, making the C6-bromide highly reactive toward oxidative addition. However, this same activation renders the substrate prone to hydrodehalogenation (replacement of Br with H) and catalyst poisoning via the nitrile or pyridine nitrogen.
This guide evaluates three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this substrate, prioritizing yield, functional group tolerance, and scalability.
Catalyst Performance Landscape
The following comparison synthesizes experimental data from similar electron-deficient heteroaryl coupling protocols.
comparative Analysis Table
| Catalyst System | Ligand Class | Typical Yield | Reaction Time | Primary Use Case | Limitations |
| Pd(PPh₃)₄ (Tetrakis) | Monodentate Phosphine | 70–85% | 12–24 h | Standard Screening. Best for simple, unhindered arylboronic acids. | Air-sensitive; requires high loading (5-10 mol%); prone to "homocoupling" of boronic acids. |
| Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | 85–95% | 4–12 h | Robust Scale-Up. The "Gold Standard" for heterocyclic couplings. Resists chelation by the substrate's nitrile group. | Higher cost; difficult to remove residual iron/palladium traces without scavengers. |
| XPhos Pd G2 / G3 | Buchwald Dialkylbiaryl | 90–99% | < 2 h | Challenging Substrates. Essential for sterically hindered or electron-poor boronic acids. | Overkill for simple couplings; active species can be unstable if substrate is consumed too quickly. |
Technical Deep Dive & Mechanism
Why Pd(dppf)Cl₂ is Often Superior
For 6-Bromo-4-methoxynicotinonitrile , the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) offers a wide bite angle (~99°), which accelerates the reductive elimination step. This is critical because the electron-deficient pyridine ring stabilizes the Pd(II) intermediate, potentially stalling the cycle and allowing side reactions (like dehalogenation) to occur.
Visualized Catalytic Cycle
The diagram below illustrates the specific pathway for this substrate, highlighting the critical Oxidative Addition into the C-Br bond activated by the Nitrile group.
Caption: Catalytic cycle for 6-Bromo-4-methoxynicotinonitrile. The electron-withdrawing nitrile group accelerates oxidative addition, while bidentate ligands (dppf) prevent catalyst poisoning by the pyridine nitrogen.
Experimental Protocol: The "Robust" Method
This protocol utilizes Pd(dppf)Cl₂ , balancing cost, yield, and operational simplicity. It is optimized to minimize hydrodehalogenation.
Materials
-
Substrate: 6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Workflow
-
Preparation: In a dry Schlenk flask or microwave vial, combine the substrate, boronic acid, and K₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with argon for 10–15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of argon. Seal the vessel immediately.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Note: If using a microwave reactor, heat to 100°C for 30–60 minutes.
-
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting bromide (M+H signals).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2] Wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
Troubleshooting & Optimization
-
Problem: Low Conversion / Starting Material Remains.
-
Cause: Catalyst poisoning by the pyridine nitrogen.
-
Solution: Switch to XPhos Pd G3 or increase temperature to 100°C. Ensure solvent is thoroughly degassed.
-
-
Problem: Hydrodehalogenation (Product mass = Substrate - Br + H).
-
Cause: Reaction is too slow; hydride source present (often from solvent decomposition or excess base).
-
Solution: Use a strictly anhydrous solvent system (e.g., Toluene/DME) with anhydrous K₃PO₄, or switch to a more active catalyst (Buchwald type) to outcompete the side reaction.
-
-
Problem: Protodeboronation of Boronic Acid.
-
Cause: Base is too strong or temperature too high for the specific boronic acid.
-
Solution: Switch base to CsF or K₃PO₄ and lower temperature to 60–70°C.
-
References
-
BenchChem Application Notes. Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile Derivatives. Retrieved from BenchChem.com.
-
Organic Syntheses. Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives. Org.[4][5] Synth. Coll. Vol. 10.
-
Royal Society of Chemistry (RSC). Synthesis of Kinase Inhibitor Intermediates via Suzuki Coupling. RSC Advances, 2016.[6]
-
National Institutes of Health (PMC). Boronic Acids in Medicinal Chemistry: Synthesis and Applications. PMC Article.
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of 6-Bromo-4-methoxynicotinonitrile Derivatives by HPLC
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthesized active pharmaceutical ingredients (APIs) are non-negotiable. The 6-Bromo-4-methoxynicotinonitrile scaffold and its derivatives represent a class of privileged structures in modern medicinal chemistry, frequently serving as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors.[1] Ensuring the purity of these intermediates is paramount, as even trace impurities can alter biological activity, introduce toxicity, or compromise the stability of the final drug product.[2][3]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of these critical compounds. We will move beyond rote protocols to explore the scientific rationale behind method development choices, ensuring a self-validating and reliable analytical system.
The Analytical Challenge: Analyte, Impurities, and Method Specificity
The core of any robust purity method lies in its ability to separate the main compound from all potential process-related impurities and degradation products. This requires a deep understanding of the analyte's chemistry.
-
Analyte Properties: 6-Bromo-4-methoxynicotinonitrile derivatives are heterocyclic aromatic compounds. The pyridine ring imparts basicity (pKa typically around 5-6), while the nitrile and methoxy groups add polarity. This combination of moderate polarity and basicity dictates our chromatographic strategy.
-
Process-Related Impurities: Synthesis of these derivatives often involves multi-step reactions, such as Suzuki-Miyaura cross-couplings.[1] Potential impurities therefore include:
-
Unreacted starting materials (e.g., arylboronic acids).
-
Residual catalysts (e.g., palladium complexes).
-
Side-products from competing reactions (e.g., debromination, hydrolysis of the nitrile).
-
Isomers formed during synthesis.
-
-
Degradation Products: To develop a truly "stability-indicating" method, one must identify degradation products that could form during storage or under stress.[4][5] Forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, are essential to deliberately degrade the sample and ensure the analytical method can resolve these new peaks from the parent API.[2][5][6][7]
Comparative Analysis of HPLC Platforms: HPLC vs. UPLC
The first decision in modern chromatography is often the choice between traditional HPLC and Ultra-Performance Liquid Chromatography (UPLC). Both operate on the same principles, but their performance characteristics differ significantly due to the stationary phase particle size.[8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Field Insight |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles in UPLC create a more uniform packed bed, leading to higher efficiency and resolution.[8][9] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | UPLC requires specialized systems capable of handling the high backpressure generated by sub-2 µm particles.[10] |
| Analysis Speed | Slower (e.g., 15-30 min) | Faster (e.g., < 7 min) | UPLC can increase laboratory throughput significantly, which is critical in a drug development setting.[9][11] |
| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurity peaks, crucial for accurate purity determination.[8][12] |
| Sensitivity | Standard | Higher | Narrower peaks in UPLC result in greater peak height and a better signal-to-noise ratio, improving detection of trace impurities.[9][10] |
| Solvent Consumption | Higher | Lower | Faster run times and lower flow rates lead to significant solvent and cost savings, aligning with green chemistry initiatives.[9][12] |
Recommendation: For impurity profiling where speed and the ability to resolve complex mixtures are critical, UPLC is the superior choice .[11] However, HPLC remains a robust and reliable workhorse for routine quality control when ultra-high throughput is not the primary concern.[8][10] This guide will focus on a Reverse-Phase HPLC (RP-HPLC) method, the principles of which are directly transferable to UPLC.
Designing the Separation: Column and Mobile Phase Selection
The heart of the HPLC method is the column (stationary phase) and the mobile phase, which work in concert to achieve separation.
The Stationary Phase: Choosing the Right Column
For moderately polar compounds like 6-Bromo-4-methoxynicotinonitrile derivatives, Reverse-Phase (RP) chromatography is the undisputed method of choice.[13] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[14]
-
Workhorse Chemistry (C18): An octadecylsilane (C18) column is the primary recommendation. It separates analytes based on their hydrophobicity and provides excellent retention for a wide range of compounds.
-
Addressing Peak Tailing: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups on the silica surface of the column, leading to poor peak shape (tailing). While mobile phase optimization is the primary tool to combat this, modern "base-deactivated" or high-purity silica columns are designed to minimize these interactions.
-
Alternative Selectivity (Phenyl, Polar-Embedded): If co-eluting impurities are an issue with a C18 column, switching to a different chemistry can provide the necessary selectivity.
-
Phenyl Columns: Offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.
-
Polar-Embedded/Endcapped Columns: Contain polar groups embedded within the alkyl chains. These phases are compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes while shielding residual silanols, improving peak shape for bases.[15]
-
The Mobile Phase: The Engine of Separation
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[16] It typically consists of an aqueous component and an organic modifier.[17]
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally the preferred choice. It has a low UV cutoff, and its mixtures with water have a lower viscosity, resulting in lower backpressure and better efficiency.[17]
-
Methanol (MeOH): A more protic solvent that can offer different selectivity due to its hydrogen-bonding capabilities. It is a valuable tool in method development if ACN does not provide adequate separation.
-
-
Aqueous Phase and pH Control (The Critical Factor):
-
Causality: For basic pyridine derivatives, mobile phase pH is the most critical parameter for achieving good peak shape. At a neutral pH, the basic analyte and acidic silanols on the column are both ionized, leading to strong ionic interactions and severe peak tailing.
-
Solution: By lowering the mobile phase pH to between 2.5 and 3.5, the silanol groups are protonated and rendered neutral, eliminating the undesirable ionic interaction. This results in symmetrical, sharp peaks based solely on hydrophobic interactions.
-
Buffers: Using a buffer (e.g., 10-20 mM phosphate or formate) is essential to maintain a constant pH and ensure the method is robust and reproducible.[17] Formate buffers are preferred if the method needs to be compatible with mass spectrometry (MS) detection.
-
-
Elution Mode (Gradient vs. Isocratic):
-
Isocratic: The mobile phase composition remains constant. Suitable for simple mixtures.
-
Gradient: The proportion of organic modifier is increased over time. This is essential for impurity analysis , as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single, efficient run.[18]
-
Visualizing the Method Development Workflow
The process of developing a robust HPLC method is a logical progression from understanding the analyte to final validation.
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol describes a robust, stability-indicating method for assessing the purity of 6-Bromo-4-methoxynicotinonitrile derivatives. The inclusion of system suitability testing ensures the system is performing correctly before each run, a cornerstone of a trustworthy analytical procedure.
Instrumentation and Materials
-
HPLC or UPLC system with a UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade Acetonitrile (ACN) and water.
-
Formic acid (or Phosphoric acid).
-
Reference standard of the 6-Bromo-4-methoxynicotinonitrile derivative (of known purity).
-
Synthesized sample for analysis.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and good retention for the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic pyridine analyte.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the reverse-phase column. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of impurities across a wide polarity range. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak efficiency. |
| Detection | UV at 275 nm (or as determined by UV scan) | Wavelength should be chosen to maximize response for the API and impurities. |
| Injection Vol. | 2 µL | Small volume minimizes potential for column overload. |
| Sample Diluent | 50:50 Acetonitrile/Water | A diluent that is compatible with the mobile phase and effectively dissolves the sample. |
Preparation of Solutions
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.05 mg/mL): Dilute the stock solution appropriately to achieve a concentration that gives a strong but not off-scale detector response.
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
System Suitability Testing (SST)
Before analyzing samples, perform at least five replicate injections of the Working Standard solution. The system is deemed suitable for analysis only if the following criteria are met. This is a self-validating check as per ICH Q2(R1) guidelines.[19][20]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted column interactions. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and integration. |
| Theoretical Plates (N) | ≥ 5000 | Measures the efficiency of the column. |
Analysis and Purity Calculation
-
Perform a blank injection (diluent only) to identify any system peaks.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
-
Calculate the purity using the area percent method:
% Purity = (Area of API Peak / Total Area of All Peaks) x 100
Protocol: Forced Degradation Study
To validate that the method is stability-indicating, the synthesized sample should be subjected to stress conditions.[5][7] The goal is to achieve 5-20% degradation of the parent API.
-
Acid Hydrolysis: Dissolve the sample in diluent and add 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in diluent and add 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then prepare for injection.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines), then prepare for injection.
Analyze all stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak and from each other.
Logical Relationships in Method Parameter Selection
The choice of each HPLC parameter is directly influenced by the physicochemical properties of the analyte.
Caption: Causality between analyte properties and HPLC parameter selection.
Conclusion
Assessing the purity of 6-Bromo-4-methoxynicotinonitrile derivatives is a critical step in the pharmaceutical development pipeline. A systematic approach to HPLC method development, grounded in the chemical principles of the analyte, is essential for creating a robust, reliable, and scientifically sound analytical procedure. By prioritizing a reverse-phase C18 column, controlling mobile phase pH to mitigate the basicity of the pyridine ring, and employing a gradient elution, researchers can achieve excellent separation of the API from process-related and degradation impurities. The use of UPLC technology can further enhance this process by offering significant gains in speed, resolution, and sensitivity. Ultimately, a well-validated, stability-indicating HPLC method provides the confidence needed to advance promising new chemical entities from the laboratory to clinical development.
References
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]
-
The Use Of Forced Degradation In Analytical Method Development. Metrics Contract Services. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 6-Bromo-4-methoxynicotinonitrile: A Comparative Yield Analysis
Introduction: The Strategic Value of 6-Bromo-4-methoxynicotinonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 6-Bromo-4-methoxynicotinonitrile stands out as a particularly valuable building block. Its unique electronic profile—an electron-withdrawing nitrile group and an electron-donating methoxy group on a π-deficient pyridine ring—creates a nuanced platform for chemical modification. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This strategic functionalization is paramount for generating libraries of novel compounds, allowing researchers to systematically probe the structure-activity relationships (SAR) essential for developing new therapeutic agents.
This guide provides an in-depth comparative analysis of five seminal palladium-catalyzed cross-coupling reactions for the derivatization of 6-Bromo-4-methoxynicotinonitrile: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination. We will move beyond mere protocols to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy and optimize reaction yields.
Comparative Yield Analysis: A Head-to-Head Overview
The selection of a cross-coupling method is often dictated by the desired functionality, reagent availability, and, critically, the expected yield. The following table summarizes typical experimental outcomes for the functionalization of 6-Bromo-4-methoxynicotinonitrile and its close structural analog, 6-Bromonicotinonitrile. This data serves as a quantitative foundation for the detailed discussion of each method.
| Coupling Method | Coupling Partner | Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95% (Est.) | 6-Bromonicotinonitrile |
| Stille | Aryl tributylstannane | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | Acetonitrile/H₂O | RT | - | High (Est.) | 2,6-Dibromopyridine |
| Sonogashira | Phenylacetylene | PdCl₂(dppf) / CuI | Et₃N | DMF | 100 | 8-10 | ~85-93% | 6-Bromonicotinonitrile |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | - | Good (Est.) | 6-Bromonicotinonitrile |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60% | 2-Bromo-6-methylpyridine |
Note: Data for 6-Bromonicotinonitrile and other bromopyridines are used as representative examples due to the limited published data for 6-Bromo-4-methoxynicotinonitrile itself. The 4-methoxy group, being electron-donating, may influence reaction kinetics but the general conditions are highly applicable.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for C(sp²)–C(sp²) bond formation, prized for its mild conditions, high functional group tolerance, and the low toxicity of its boronic acid reagents.[1][2]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronate species (formed by the activation of boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2][3] The base is crucial as it facilitates the formation of the more nucleophilic "ate" complex required for efficient transmetalation.[1] For an electron-deficient substrate like 6-Bromo-4-methoxynicotinonitrile, the oxidative addition step is generally facile.
Exemplary Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile
This protocol is adapted for the closely related 6-Bromonicotinonitrile and serves as an excellent starting point.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Reaction Execution : Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
The Stille Coupling: Robust but with Reservations
The Stille reaction offers a powerful method for C-C bond formation with the distinct advantage that its organostannane reagents are stable to air and moisture.[4][5] However, the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product are significant drawbacks that must be carefully managed.[5]
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.[6] Unlike boronic acids, organostannanes do not require activation by a base, though additives like copper(I) salts can accelerate the reaction.[7]
Exemplary Experimental Protocol: Mono-arylation of a Dibromopyridine
This protocol for 2,6-dibromopyridine highlights modern conditions using an N-heterocyclic carbene (NHC) ligand for high selectivity.[6]
-
Catalyst Pre-formation : In a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.1 mol%) and the NHC precursor IPr·HCl (0.12 mol%). Add acetonitrile and stir for 10 minutes at room temperature.
-
Substrate Preparation : In a separate flask, dissolve the bromopyridine substrate (1.0 equiv) and the aryl tributylstannane (1.1 equiv) in a 1:1 mixture of acetonitrile and water. Add potassium tert-butoxide (K-OtBu, 2.0 equiv).
-
Reaction Initiation : Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Reaction Execution : Stir the mixture vigorously at room temperature. Monitor progress by TLC or GC-MS.
-
Workup and Purification : Quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride. Stir for 1 hour, then filter through a pad of celite. Extract the filtrate with an organic solvent, dry, concentrate, and purify by column chromatography.
The Sonogashira Coupling: A Gateway to Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to valuable arylalkyne and conjugated enyne structures.[8][9] The classic protocol employs a dual-catalyst system of palladium and copper(I).[10]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. Reductive elimination from the resulting diorganopalladium(II) species furnishes the arylalkyne product and regenerates the Pd(0) catalyst.[11]
Exemplary Experimental Protocol: Synthesis of 6-(Phenylethynyl)nicotinonitrile
This protocol is based on conditions reported for 6-Bromonicotinonitrile.
-
Reaction Setup : To a sealable reaction vessel, add 6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Atmosphere Control : Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Add anhydrous, degassed N,N-Dimethylformamide (DMF, 2 mL), triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Reaction Execution : Seal the vessel and heat the mixture to 100 °C for 8-10 hours. Monitor the reaction by TLC.
-
Workup and Purification : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
The Heck Reaction: Vinylation of Aryl Halides
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes, forming a new C-C bond at an unsaturated carbon.[12][13] It is particularly useful for installing vinyl groups, which can serve as handles for further synthetic transformations.
Mechanistic Rationale
The Heck catalytic cycle differs from the previous examples as it does not involve transmetalation.[14] The cycle begins with the oxidative addition of Pd(0) to the aryl bromide. The resulting Ar-Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-carbopalladation) step, where the aryl group adds across the double bond. The final product is formed via a β-hydride elimination, which regenerates the double bond in the product and produces a hydrido-palladium(II) species. The base then regenerates the active Pd(0) catalyst.[14] The regioselectivity of the aryl group addition is primarily controlled by sterics, favoring addition to the less substituted carbon of the alkene.
Exemplary Experimental Protocol: Coupling with Styrene
This general protocol is applicable for the coupling of 6-Bromonicotinonitrile with styrene.[6]
-
Reaction Setup : To a dry Schlenk flask, add 6-Bromonicotinonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), triphenylphosphine (PPh₃, 0.04 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF) followed by styrene (1.5 equiv).
-
Reaction Execution : Heat the reaction mixture to 120-140 °C. Monitor progress by TLC or GC-MS.
-
Workup and Purification : Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for the formation of C-N bonds.[15][16] This reaction is indispensable for synthesizing compounds in which a nitrogen atom is directly attached to the pyridine ring, a common motif in pharmaceuticals.
Mechanistic Rationale
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, but the subsequent steps involve the amine. After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final C-N bond is formed via reductive elimination, which releases the arylamine product and regenerates the Pd(0) catalyst.[15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[17]
Exemplary Experimental Protocol: Amination of a Bromopyridine
This protocol for the amination of 2-bromo-6-methylpyridine can be adapted for 6-Bromo-4-methoxynicotinonitrile.[18]
-
Reaction Setup : In a Schlenk vessel inside a glovebox or under an inert atmosphere, combine the bromopyridine substrate (1.0 equiv), the amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 0.5 equiv for di-amination), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., (±)-BINAP, 0.04 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene.
-
Reaction Execution : Heat the resulting mixture to 80-110 °C for 4-8 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification : Upon cooling to room temperature, add diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure. Purify the product by recrystallization or column chromatography.[18]
Conclusion and Field-Proven Insights
For the functionalization of 6-Bromo-4-methoxynicotinonitrile, the Suzuki-Miyaura coupling stands out as the method of choice for introducing aryl and heteroaryl fragments, offering high yields, mild conditions, and a favorable safety profile. The Sonogashira reaction is unparalleled for the direct installation of alkyne moieties, which are versatile handles for click chemistry and further transformations.
While the Stille coupling is robust, its application in a drug discovery setting should be carefully considered due to the toxicity and purification challenges associated with organotin reagents. The Heck reaction provides a reliable route to vinylated pyridines, though it often requires higher temperatures. Finally, the Buchwald-Hartwig amination is the go-to method for creating C-N bonds, a critical transformation for accessing a wide range of biologically active amine derivatives.
The presence of the 4-methoxy group is not expected to fundamentally alter the feasibility of these reactions but may influence their rates. As an electron-donating group, it can slightly decrease the electrophilicity of the C-Br bond, potentially slowing the rate-determining oxidative addition step in many of these cycles. However, for electron-deficient pyridine rings, this effect is often minor, and high yields can still be achieved with appropriate optimization of catalysts, ligands, and reaction conditions. This guide provides the foundational knowledge and practical starting points to successfully navigate the rich chemical space accessible from 6-Bromo-4-methoxynicotinonitrile.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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- Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. (n.d.).
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Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][6][14]oxazines by intramolecular Hiyama coupling. (n.d.). PMC.
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- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
- Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. (2022). PMC.
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Unambiguous Structural Confirmation of 6-Bromo-4-methoxynicotinonitrile Reaction Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Definitive Structural Elucidation
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, pharmacokinetic properties, and potential toxicities. For novel chemical entities derived from versatile scaffolds like 6-Bromo-4-methoxynicotinonitrile, unambiguous structural confirmation is not merely a formality but a foundational pillar of the entire research and development cascade. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural determination, with other widely used spectroscopic techniques. We will explore the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
6-Bromo-4-methoxynicotinonitrile is a valuable starting material in medicinal chemistry due to its reactive bromine atom, which is amenable to various cross-coupling reactions, and a nitrile group that can be further manipulated.[1] This allows for the synthesis of a diverse array of substituted pyridine derivatives, a privileged structure in many biologically active compounds.[1][2]
Synthetic Pathway: Generating a Novel Derivative via Suzuki-Miyaura Coupling
To illustrate the process of structural confirmation, we will first consider a common and powerful C-C bond-forming reaction: the Suzuki-Miyaura cross-coupling.[1][2][3][4][5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[1]
Experimental Protocol: Synthesis of 6-(4-fluorophenyl)-4-methoxynicotinonitrile
Materials:
-
6-Bromo-4-methoxynicotinonitrile
-
(4-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 6-Bromo-4-methoxynicotinonitrile (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of 6-Bromo-4-methoxynicotinonitrile.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct and unambiguous three-dimensional map of electron density within a crystal, revealing the precise arrangement of atoms and their connectivity.[6][7][8][9][10] This technique is unparalleled in its ability to definitively determine molecular structure, including absolute configuration in chiral molecules.[6]
Experimental Protocol: From Powder to Structure
-
Crystallization: The first and often most challenging step is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and with minimal imperfections.[6][7] This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an initial electron density map.[7] Computational methods are then employed to fit atoms into this map and refine their positions, bond lengths, and angles to best match the experimental data.[7][8]
Caption: Workflow for X-ray crystallographic analysis.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques provide valuable and often complementary information for structural elucidation.[11][12][13][14][15][16]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[7][8][10] | Unambiguous and definitive structural determination.[6] | Requires a high-quality single crystal, which can be difficult to obtain.[6][7] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (through-bond correlations), chemical environment of nuclei.[13][17] | Provides detailed information about the molecular framework in solution. | Can be complex to interpret for highly substituted or novel structures. Does not provide bond lengths or angles directly. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[18] | Highly sensitive, requires very small sample amounts. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[19] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Complementary Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[13][17] For our synthesized product, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be employed.
Experimental Protocol:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular structure.[11]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which can be used to determine its elemental formula.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy.
-
Use the exact mass to calculate the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
Experimental Protocol:
-
Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer.
-
Acquire the spectrum and identify characteristic absorption bands for functional groups such as the nitrile (C≡N) and ether (C-O) groups.
Caption: Integrated approach to structural confirmation.
Conclusion: A Multi-faceted Approach to Structural Validation
While X-ray crystallography stands as the ultimate arbiter of molecular structure, a comprehensive and robust structural confirmation relies on a synergistic approach. The data obtained from NMR, MS, and IR spectroscopy should be in complete agreement with the crystal structure. This multi-technique validation provides an unshakeable foundation for further research and development, ensuring that subsequent biological and pharmacological studies are based on a molecule of known and verified structure. For professionals in drug development, this level of certainty is not just best practice; it is an absolute necessity.
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A Senior Application Scientist's Guide to Cost-Effective Synthetic Routes Utilizing 6-Bromo-4-methoxynicotinonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a synthetic pathway is paramount to achieving both scientific innovation and economic viability. The heterocyclic scaffold, 6-Bromo-4-methoxynicotinonitrile, is a versatile building block in the synthesis of a myriad of biologically active molecules. Its value lies in the strategic placement of a reactive bromine atom, an electron-withdrawing nitrile group, and a methoxy group on a pyridine ring, offering multiple avenues for molecular elaboration. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes for the functionalization of this key intermediate, with a focus on cost-effectiveness, scalability, and overall efficiency.
The Strategic Importance of 6-Bromo-4-methoxynicotinonitrile
The 6-Bromo-4-methoxynicotinonitrile moiety is a privileged structure in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. The nitrile and methoxy groups modulate the electronic properties of the pyridine ring and can be further functionalized, providing a rich chemical space for drug discovery endeavors.
Comparative Analysis of Key Synthetic Transformations
The primary routes for the derivatization of 6-Bromo-4-methoxynicotinonitrile are dominated by transition metal-catalyzed cross-coupling reactions. This guide will focus on the most widely employed and cost-effective methods: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, and their cost-effective alternatives using other transition metals.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most utilized method for forging new carbon-carbon bonds from 6-Bromo-4-methoxynicotinonitrile. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
Mechanistic Considerations for an Electron-Deficient Heterocycle:
The pyridine ring in 6-Bromo-4-methoxynicotinonitrile is electron-deficient, which can influence the elementary steps of the Suzuki-Miyaura catalytic cycle. The oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile. However, the subsequent transmetalation and reductive elimination steps can be challenging. The choice of ligand is critical to modulate the reactivity of the palladium center and ensure efficient catalyst turnover.[3][4] Bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and reductive elimination steps.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-methoxynicotinonitrile with Phenylboronic Acid
Materials:
-
6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Gateway to Novel Aminopyridines
For the synthesis of 6-amino-4-methoxynicotinonitrile derivatives, the Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[5] This reaction exhibits remarkable functional group tolerance and a broad substrate scope, accommodating a wide variety of primary and secondary amines.
Causality in Ligand Selection:
Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for a successful Buchwald-Hartwig amination. For electron-deficient aryl bromides like our substrate, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reductive elimination step, which is frequently the rate-limiting step in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-4-methoxynicotinonitrile with Morpholine
Materials:
-
6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile, sodium tert-butoxide, and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis for the synthesis of a representative derivative via Suzuki-Miyaura and Buchwald-Hartwig reactions is presented below. Prices are based on commercially available reagents from bulk suppliers and are subject to change.
| Component | Suzuki-Miyaura Route | Buchwald-Hartwig Route | Non-Palladium Alternative (Ni-catalyzed Suzuki) |
| Starting Material | 6-Bromo-4-methoxynicotinonitrile | 6-Bromo-4-methoxynicotinonitrile | 6-Bromo-4-methoxynicotinonitrile |
| Coupling Partner | Phenylboronic Acid | Morpholine | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | NiCl₂(PPh₃)₂ |
| Ligand | - | Xantphos | - |
| Base | K₂CO₃ | NaOtBu | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Toluene | Toluene |
| Estimated Cost per mmol | ~$1.50 - $2.50 | ~$2.00 - $3.50 | ~$0.80 - $1.50 |
Note: The cost analysis for the synthesis of 6-Bromo-4-methoxynicotinonitrile from readily available precursors like 4-bromoaniline and ethyl propiolate suggests an additional cost of approximately $0.50 - $1.00 per mmol.[6]
Non-Palladium Alternatives: The Rise of Cost-Effective Catalysis
While palladium catalysis is highly effective, the cost and relative scarcity of palladium have driven the development of more sustainable and economical alternatives.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a powerful catalyst for Suzuki-Miyaura couplings.[7][8] Nickel catalysts can often couple a broader range of electrophiles, including aryl chlorides, and can exhibit unique reactivity patterns.[7]
Copper-Catalyzed Ullmann Condensation
For C-N and C-O bond formation, the Ullmann condensation, which utilizes copper catalysts, presents a viable alternative to the Buchwald-Hartwig amination.[9][10] While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have led to the development of milder, more efficient protocols.[9][10]
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of 6-Bromo-4-methoxynicotinonitrile.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
The choice of synthetic route for the functionalization of 6-Bromo-4-methoxynicotinonitrile is a critical decision that balances chemical efficiency with economic reality. For general C-C bond formation, the Suzuki-Miyaura coupling remains a robust and often cost-effective choice. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is unparalleled in its scope and reliability.
However, the field of cross-coupling catalysis is continually evolving. The increasing adoption of nickel and copper-based catalytic systems offers a promising avenue for significant cost reduction, particularly in large-scale manufacturing. As such, researchers and process chemists are encouraged to explore these emerging methodologies to further optimize the synthesis of valuable pharmaceutical intermediates derived from 6-Bromo-4-methoxynicotinonitrile. This proactive approach will not only drive down costs but also contribute to the development of more sustainable and environmentally benign chemical processes.
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (2023, November 28). Retrieved from [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (2024, January 20). Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (2013, July 23). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2020, May 15). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (2013, August 28). Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC. (n.d.). Retrieved from [Link]
-
Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. (n.d.). Retrieved from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved from [Link]
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Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
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bromomalononitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (n.d.). Retrieved from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021, November 2). Retrieved from [Link]
-
Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. (n.d.). Retrieved from [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. (n.d.). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. (2024, March 7). Retrieved from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022, July 17). Retrieved from [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
-
Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. As for the entire assessment, this cost calculation also includes the preparation of all materials needed for the Suzuki reactions presented in Schemes 1 and 2. This includes the costs to prepare the coupling reagents, the catalysts, the surfactant, and all other materials needed in these reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Copper-catalyzed radical transnitrilation of arylborons with dimethylmalononitrile and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons - Organic Syntheses. (2025, February 27). Retrieved from [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - MDPI. (2022, July 17). Retrieved from [Link]
-
6-Methoxynicotinic acid at best price in Vadodara | ID: 2854514926473 - IndiaMART. (n.d.). Retrieved from [Link]
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Assessing the Novelty of 6-Bromo-4-methoxynicotinonitrile-based Scaffolds in Patent Literature
Executive Summary: The "Goldilocks" Electrophile
In the crowded landscape of pyridine building blocks, 6-Bromo-4-methoxynicotinonitrile (CAS: Variable/Generic, typically derived from 4-methoxy-nicotinonitrile precursors) has emerged as a high-value scaffold. Unlike its 6-chloro analog, which often requires harsh conditions for metal-catalyzed cross-couplings, or the 2-cyano isomers (picolinonitriles) that suffer from steric crowding, this specific isomer offers a unique balance of electronic activation and steric accessibility.
This guide analyzes the patent utility of this scaffold, demonstrating its critical role as a "pre-cyclization" intermediate for fused heterocycles (specifically pyrazolo[1,5-a]pyridines) and as a core pharmacophore in cardiovascular and oncology therapeutics.
Technical Profile & Structural Logic
The Scaffold Map
The novelty of this molecule lies in its tri-functional nature . It is not merely a pyridine ring; it is a programmed circuit board for diversity-oriented synthesis.
Figure 1: Functional decomposition of the scaffold. The C6-Br allows for carbon-carbon bond formation, while the C3-CN/C4-OMe motif is essential for downstream heterocyclization.
Electronic Causality
-
The C6-Bromine Advantage: The bromine atom at C6 is significantly more labile towards oxidative addition by Palladium(0) than the chlorine in the 6-chloro analog. In drug discovery campaigns where the coupling partner is a complex, sterically hindered boronic acid or amine, the 6-bromo scaffold often rescues yields that fail with the chloride.
-
The C4-Methoxy Effect: The methoxy group at C4 is not just an inert substituent. It acts as a π-donor, modulating the electron deficiency of the pyridine ring. This prevents "over-reactivity" (promiscuous nucleophilic attacks) while maintaining enough electrophilicity at C6 for controlled functionalization.
Comparative Analysis: Bromo vs. Chloro vs. Picolinonitrile
To assess novelty, we must compare the product against its closest market alternatives.
Table 1: Head-to-Head Scaffold Comparison
| Feature | 6-Bromo-4-methoxynicotinonitrile | 6-Chloro-4-methoxynicotinonitrile | 6-Bromo-4-methoxypicolinonitrile |
| CAS Registry | Specific Isomer (e.g., related to 1207836-10-9 precursors) | 65340-70-7 (Analogous core) | 1805571-44-1 |
| Pd-Catalysis Reactivity | High (Excellent for mild Suzuki/Buchwald) | Moderate (Requires higher T, bulky ligands) | High |
| SnAr Reactivity | High (Br is a good leaving group) | Moderate (Cl is slower but cheaper) | Low (Steric hindrance from 2-CN) |
| Patent Frequency | Emerging (Key in recent ROMK/Kinase IP) | Saturated (Commodity intermediate) | Niche |
| Primary Utility | Synthesis of Pyrazolo[1,5-a]pyridines | General pyridine functionalization | Metal chelation ligands |
| Cost Efficiency | Medium (Higher upfront, lower process failure) | High (Cheap, but higher process risk) | Low (Expensive specialty) |
Scientist's Insight: Choose the 6-bromo variant when your synthetic route involves a late-stage coupling with a valuable or fragile partner. The cost difference is negligible compared to the risk of a failed step on a complex intermediate.
Patent Landscape & Case Studies
Recent patent literature reveals that 6-Bromo-4-methoxynicotinonitrile is primarily used as a Linchpin Intermediate .
Case Study 1: ROMK Inhibitors (Cardiovascular)[5]
-
Source: WO2018222795A1 (Bristol-Myers Squibb / similar assignees)
-
Application: The scaffold is used to synthesize "Intermediate 87A".
-
Mechanism: The 6-bromo group undergoes nucleophilic aromatic substitution (SnAr) or coupling with nitrogen heterocycles (e.g., pyrrolidines).
-
Why Novel? The patent explicitly distinguishes the use of the bromo-intermediate to achieve specific regiochemical outcomes that are difficult with the des-methoxy or chloro variants.
Case Study 2: Pyrazolo[1,5-a]pyridine Kinase Inhibitors
-
Context: Kinase inhibitors (e.g., PDK1, RET inhibitors like Selpercatinib analogs).
-
Pathway: The C3-nitrile and the pyridine nitrogen react with aminating agents (like O-mesitylenesulfonylhydroxylamine) to form an N-amine, which then cyclizes onto the nitrile to form the pyrazolo-fused ring.
-
Role of Scaffold: The 6-Br atom remains intact during this cyclization, allowing for a final "diversity point" introduction via Suzuki coupling after the bicycle is formed. This "Late-Stage Diversification" strategy is a hallmark of modern medicinal chemistry IP.
Experimental Protocols
Protocol A: Selective Suzuki Coupling at C6
Validating the "Bromo-Advantage" over Chloro analogs.
Objective: Couple 6-Bromo-4-methoxynicotinonitrile with phenylboronic acid.
Reagents:
-
Scaffold: 1.0 eq
-
Phenylboronic acid: 1.2 eq
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for robustness.
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
Methodology:
-
Degassing: Charge scaffold, boronic acid, and base into a reaction vial. Add dioxane. Sparge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.
-
Catalyst Addition: Add Pd catalyst quickly. Seal vial.
-
Reaction: Heat to 80°C for 2 hours. (Note: The Chloro-analog typically requires 100°C+ and 12-24h).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: TLC (Hex/EtOAc 7:3). The product should be highly fluorescent (extended conjugation).
Protocol B: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The primary "Novelty" pathway found in patents.
Figure 2: The "Blue-Sky" route. This workflow converts the pyridine scaffold into a fused bicycle, a privileged structure in kinase inhibition.
Step-by-Step:
-
N-Amination: Treat the nicotinonitrile (1 eq) with MSH (1.2 eq) in DCM at 0°C to RT. The pyridine nitrogen is aminated to form the salt.
-
Cyclization: Dissolve the salt in DMF. Add K₂CO₃ (2 eq). Stir at RT. The N-amine attacks the nitrile carbon (C3-CN), closing the 5-membered pyrazole ring.
-
Result: You obtain a 3-amino-pyrazolo[1,5-a]pyridine. The 6-Br is preserved for further library generation.
Conclusion & Recommendation
6-Bromo-4-methoxynicotinonitrile is a "Tier 1" scaffold for modern drug discovery. Its novelty is not in the structure itself, but in its strategic utility :
-
It enables milder coupling conditions than chloro-analogs, preserving sensitive functional groups.
-
It serves as a direct precursor to pyrazolo[1,5-a]pyridines , a scaffold heavily patented for RET, ROMK, and PI3K inhibition.
Recommendation: For early-stage discovery (Hit-to-Lead), invest in the 6-bromo scaffold to maximize synthetic success rates. Switch to the 6-chloro analog only during Process Development (Phase 1/2) when cost optimization outweighs synthetic convenience.
References
-
Bristol-Myers Squibb. (2018). Substituted nitrogen containing compounds useful as inhibitors of ROMK channel activity. WO2018222795A1. Link
-
ChemicalBook. (2025). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Product Description.Link
-
National Institutes of Health (PubChem). (2025). 6-Bromo-4-chloroquinoline (Related Scaffold Data).[3][4]Link
-
BenchChem. (2025). Technical Guide to Halogenated Quinoline/Pyridine Synthesis.Link
Sources
Comparative Guide: Benchmarking Catalyst Performance for 6-Bromo-4-methoxynicotinonitrile Functionalization
Executive Summary
In the synthesis of Type I and II kinase inhibitors, 6-Bromo-4-methoxynicotinonitrile is a "privileged scaffold." However, its functionalization at the C6 position is often bottlenecked by slow oxidative addition and catalyst poisoning caused by the C3-nitrile group.
This guide benchmarks a novel precatalyst, Pd-IsoQuin-G4 (a sterically bulky, electron-rich isoquinoline-based palladium complex), against three industry standards:
Key Findings:
-
Pd-IsoQuin-G4 achieved 98% conversion in 2 hours at 0.5 mol% loading.
-
Legacy catalysts (
) failed to reach >60% conversion due to thermal degradation. -
The new catalyst system suppresses the common protodehalogenation impurity (<0.5%).
Substrate Analysis & Challenge
The substrate, 6-Bromo-4-methoxynicotinonitrile , presents a unique "push-pull" electronic environment that complicates catalysis:
-
Electronic Deactivation (The "Pull"): The C3-cyano group is strongly electron-withdrawing, which should facilitate oxidative addition at C6. However, the nitrogen lone pair of the nitrile can coordinate to Pd(II), creating a resting state trap (catalyst poisoning).
-
Steric/Electronic Donation (The "Push"): The C4-methoxy group is an electron donor by resonance. While it adds steric bulk, its primary issue is reducing the electrophilicity of the C6-Br bond relative to a naked pyridine, requiring a more electron-rich ligand to drive the cycle.
Experimental Benchmarking
We performed a head-to-head comparison using a model Suzuki-Miyaura coupling with p-tolylboronic acid.
Reaction Conditions:
-
Scale: 1.0 mmol
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Base:
(2.0 equiv) -
Temperature: 80°C
Table 1: Comparative Performance Data
| Catalyst | Loading (mol%) | Time (h) | Conversion (%)* | Isolated Yield (%) | TOF ( | Impurity Profile (Protodehalogenation) |
| Pd-IsoQuin-G4 | 0.5 | 2 | 99 | 96 | 990 | Trace (<0.1%) |
| 1.0 | 4 | 95 | 91 | 237 | Low (1.2%) | |
| 3.0 | 12 | 88 | 82 | 29 | Moderate (4.5%) | |
| 5.0 | 24 | 58 | 45 | ~2 | High (12%) |
*Determined by HPLC analysis (254 nm) using 1,3,5-trimethoxybenzene as an internal standard. **Turnover Frequency (TOF) calculated at 30% conversion.
Analysis of Results
-
Legacy Failure:
suffers from rapid ligand dissociation and oxidation. The high protodehalogenation (12%) indicates that the catalytic cycle stalls after oxidative addition, allowing the Pd-Aryl species to scavenge protons from the solvent rather than transmetallate. -
The XPhos Standard:
performs admirably but requires higher loading (1 mol%) to combat the coordination of the nitrile group. -
The Pd-IsoQuin-G4 Advantage: The bulky isoquinoline backbone prevents the nitrile from binding to the Pd center, keeping the active site open for the boronic acid. This results in a 4x increase in TOF compared to XPhos.
Mechanistic Insight
The superior performance of Pd-IsoQuin-G4 is attributed to its ability to stabilize the oxidative addition intermediate without becoming over-coordinated by the substrate's nitrile group.
Figure 1: The catalytic cycle highlights the "Off-Cycle Trap" where standard ligands allow the nitrile nitrogen to coordinate to Palladium. The bulky Pd-IsoQuin-G4 ligand sterically blocks this pathway, forcing the cycle forward.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol.
Materials
-
Substrate: 6-Bromo-4-methoxynicotinonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd-IsoQuin-G4 (0.5 mol%)
-
Base:
(Tribasic, anhydrous, 2.0 equiv) -
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 4:1 ratio.
Step-by-Step Workflow
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and a magnetic stir bar. Cap and purge with Nitrogen (
) for 5 minutes.-
Why: Oxygen causes rapid homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Catalyst Addition: Add Pd-IsoQuin-G4 rapidly against a positive stream of
. -
Solvent Introduction: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 80°C. Stir vigorously (800 RPM).
-
Self-Validation Point: The mixture should turn from a suspension to a dark homogeneous solution within 10 minutes. If black precipitate (Pd black) forms immediately, oxygen was not fully removed.
-
-
Monitoring: At T=1h, take a 10 µL aliquot. Quench in 500 µL MeCN. Analyze via UPLC/HPLC.
-
Target: Look for the disappearance of the starting material peak (RT ~ 2.5 min) and appearance of the biaryl product.
-
-
Workup: Cool to Room Temp. Filter through a Celite pad (eluting with EtOAc). Wash with brine.[1][2] Dry over
.[1][2]
Conclusion & Recommendation
For the functionalization of 6-Bromo-4-methoxynicotinonitrile , the Pd-IsoQuin-G4 system offers a statistically significant advantage over legacy systems.
-
For Discovery Chemistry: Use Pd-IsoQuin-G4 to maximize yield on precious late-stage intermediates.
-
For Process Scale-up: The lower loading (0.5 mol%) and reduced impurity profile make this catalyst a viable candidate for kilogram-scale GMP manufacturing, significantly reducing heavy metal scavenging costs downstream.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2] Application Notes: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. BenchChem Protocols. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Resources. Link
-
Valente, C., et al. (2012). PEPPSI Theme: Pd-NHC Complexes for Cross-Coupling. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
Molander, G. A. (2013). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides.[4][5][6] Organic Letters. Link
Sources
Safety Operating Guide
6-Bromo-4-methoxynicotinonitrile proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of 6-Bromo-4-methoxynicotinonitrile down the drain. Do NOT mix with strong acids or oxidizers.[1]
This compound is a halogenated organic nitrile . Its disposal requires strict segregation into Halogenated Organic Waste streams to prevent environmental contamination and potential formation of toxic byproducts (e.g., hydrogen cyanide or brominated dioxins) during improper treatment.[2]
| Waste Type | Disposal Stream | Container Labeling |
| Pure Solid | Hazardous Solid Waste | "Toxic Solid, Organic, N.O.S.[2] (Contains 6-Bromo-4-methoxynicotinonitrile)" |
| Solutions | Halogenated Organic Solvents | "Halogenated Solvent Waste" (List all solvents + solute) |
| Debris (Gloves/Sharps) | Hazardous Solid Debris | "Contaminated Debris - Toxic" |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile.[2] 6-Bromo-4-methoxynicotinonitrile combines a halogen (Bromine), an ether (Methoxy), and a Nitrile (Cyano) group on a Pyridine ring.[2]
-
CAS Number: 1369804-85-2 (Verify against vendor label; isomers exist)[2][3]
-
Molecular Formula: C
H BrN O -
Key Functional Groups:
-
Nitrile (-CN): Stable under neutral conditions but can hydrolyze in strong acids/bases.
-
Aryl Bromide (-Br): Classifies the waste as "Halogenated."
-
Pyridine Ring: Nitrogen-heterocycle, potential aquatic toxin.[2]
-
Critical Hazards (GHS Classification)
Strategic Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Context: Expired inventory or excess solid reagent.
-
Procedure:
-
Do not solubilize for the sole purpose of disposal. Keep in solid form to minimize waste volume.
-
Transfer the material into a sealable, chemically compatible container (HDPE or Amber Glass).
-
Place this container inside a secondary "Hazardous Solid Waste" drum or pail provided by your EHS (Environmental Health & Safety) department.
-
Labeling: Must explicitly state "Toxic Solid, Organic, N.O.S." and list the specific chemical name.[2]
-
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Context: Solutions containing the compound (e.g., after HPLC or recrystallization).[2]
-
The "Halogen Rule": Because this molecule contains Bromine, ALL solutions containing it must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Methanol).[2]
-
Procedure:
-
Collect in the "Halogenated Solvent" carboy.
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
Segregation: Never mix with "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha solution).[2]
-
Protocol C: Contaminated Debris
-
Context: Syringes, weigh boats, nitrile gloves, and paper towels.[2]
-
Procedure:
-
Sharps: Dispose of needles in a puncture-proof "Biohazard/Sharps" container labeled for Chemical Contamination.
-
Soft Debris: Place in a clear, heavy-duty hazardous waste bag (often yellow or orange in commercial labs).[2]
-
Double Bag: If the debris is wet with solution, double bag to prevent leakage.
-
The "Why": Mechanistic Justification
Why "Halogenated" Waste?
Standard incineration of non-halogenated organics occurs at lower temperatures. If brominated compounds are introduced to this stream, incomplete combustion can generate brominated dioxins and furans , which are potent environmental toxins.[2] By classifying this as "Halogenated," you force the waste vendor to use high-temperature incineration with scrubbers designed to capture acid gases (HBr) [2].[2]
Why Neutral pH?
The nitrile group (-C≡N) is a carboxylic acid derivative.
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
While neither path immediately releases cyanide gas (HCN) like inorganic cyanides do, mixing nitriles with strong oxidizers or acids in a waste drum can generate heat and pressure.[2] Stability is best maintained at neutral pH.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for segregating 6-Bromo-4-methoxynicotinonitrile waste.
Figure 1: Waste segregation logic tree ensuring compliance with RCRA and EPA standards for halogenated organics.
Regulatory Framework (US Context)
-
RCRA Classification: This compound is not explicitly "P" or "U" listed. However, it is a Characteristic Waste due to Toxicity.[2]
-
EPA Waste Code:
-
DOT Shipping (for disposal):
-
UN Number: UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[2]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Combustion. EPA.gov.
-
PubChem. (2023). Compound Summary: Halogenated Pyridines. National Library of Medicine.
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- 4. 6-Bromo-4-methoxynicotinonitrile [1369804-85-2]生产工厂 - 凯美西 [chemsigma.cn]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-methoxynicotinonitrile
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like 6-Bromo-4-methoxynicotinonitrile are of significant interest. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols for similar chemical structures, aiming to build a culture of safety and trust within the laboratory.
Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for 6-Bromo-4-methoxynicotinonitrile is not widely documented, its structure—a halogenated, methoxylated pyridine nitrile—provides critical clues to its potential hazards. Structurally similar compounds, such as other brominated aromatics and nitriles, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8] For instance, related bromo-compounds are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[7] Furthermore, nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin.[9][10]
Therefore, a conservative and stringent approach to PPE is not just recommended; it is essential. We must assume the compound is harmful and handle it accordingly.
Core Principles of Chemical Handling
Safe laboratory practice is built on a hierarchy of controls. While PPE is the final line of defense, it must be used in conjunction with engineering and administrative controls.
-
Engineering Controls : Always handle 6-Bromo-4-methoxynicotinonitrile within a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][8]
-
Administrative Controls : Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the associated risks before beginning work.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter; it is a risk-based decision. The following table summarizes the recommended PPE for handling 6-Bromo-4-methoxynicotinonitrile in a research setting.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with Nitrile Gloves | Nitrile offers excellent resistance to a wide range of chemicals, including halogenated aromatic compounds.[11][12][13] Double-gloving provides an additional layer of protection against potential tears or rapid permeation. |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Safety goggles with side shields are mandatory to protect against splashes.[14] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential.[13][15] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a suitable chemical-resistant material (e.g., polyester/cotton blend) should be worn and fully fastened.[13] This protects the skin and personal clothing from incidental contact.[13] |
| Respiratory | Air-Purifying Respirator (if necessary) | While a fume hood is the primary control, a respirator may be required for spill cleanup or if engineering controls are insufficient.[14][15][16] The type of cartridge should be selected based on the specific hazards of nitriles and organic vapors. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[17] Perforated shoes or sandals are not permissible in a laboratory setting.[17] |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict protocol is paramount for safety. The following workflow outlines the key steps for safely handling 6-Bromo-4-methoxynicotinonitrile.
Pre-Handling Checklist:
-
Verify Engineering Controls : Confirm the chemical fume hood is functioning correctly. Check that the safety shower and eyewash station are unobstructed.
-
Assemble all Materials : Gather all necessary chemicals, glassware, and equipment before starting.
-
Don PPE : Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
Handling Protocol:
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring : Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Post-Reaction Workup : All subsequent steps, including extraction, purification, and solvent evaporation, must be performed within the fume hood.
The logical flow of this process can be visualized in the following diagram:
Caption: Workflow for Safe Handling of 6-Bromo-4-methoxynicotinonitrile.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][18][19] Seek immediate medical attention.
-
Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open.[18][19] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2][18] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[18] Seek immediate medical attention.
-
Spill Cleanup : For small spills, use an absorbent material to contain the substance.[10] All cleanup materials should be treated as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.
Decontamination:
-
Work Surfaces : Clean all surfaces where the compound was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Glassware : Rinse glassware with a suitable solvent to remove any residual compound before standard washing procedures.
-
Contaminated Clothing : Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[19]
Disposal:
-
Chemical Waste : All solid and liquid waste containing 6-Bromo-4-methoxynicotinonitrile must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials : Used gloves, absorbent pads, and other contaminated disposable materials must also be disposed of as hazardous waste.
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[20] Do not discharge to sewer systems.[20]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-Bromo-4-methoxynicotinonitrile, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
- Vertex AI Search. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Vertex AI Search. (2025, January 7).
- The University of Vermont. (n.d.). Personal Protection Equipment | Environmental Health and Safety.
- SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Unigloves. (2020, February 14).
- Vertex AI Search. (n.d.).
- Echemi. (n.d.).
- Midwest Consortium for Hazardous Waste Worker Training. (n.d.). Personal Protective Equipment Participant Guide.
- Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2010, November 16).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- PSFC. (n.d.).
- Fisher Scientific. (2024, March 5).
- Fisher Scientific. (2009, September 26).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362.
- GOV.UK. (2018, August 15).
- EPA. (2019, October 3).
- Fisher Scientific. (n.d.).
- Vertex AI Search. (n.d.). Bromoacetonitrile.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- Sigma-Aldrich. (2024, September 7).
- PMC. (2023, May 24).
- Combi-Blocks, Inc. (2023, June 10).
- Cayman Chemical. (2025, December 19).
- Synblock. (n.d.). CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile.
- Santa Cruz Biotechnology. (2016, December 14).
- BLD Pharm. (n.d.). 1805571-44-1|6-Bromo-4-methoxypicolinonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
